Product packaging for Bis(hexamethylene)triamine(Cat. No.:CAS No. 143-23-7)

Bis(hexamethylene)triamine

Cat. No.: B089435
CAS No.: 143-23-7
M. Wt: 215.38 g/mol
InChI Key: MRNZSTMRDWRNNR-UHFFFAOYSA-N
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Description

Contextualization of Polyamine Chemistry in Contemporary Research

Polyamine chemistry is a vibrant and expanding field, with aliphatic polyamines playing a crucial role in both material science and organic synthesis. These compounds, characterized by multiple amine groups along a carbon chain, are integral to the development of new materials and chemical transformations.

Significance of Aliphatic Polyamines in Material Science and Organic Synthesis

Aliphatic polyamines are organic compounds that possess multiple amine (-NH2) functional groups attached to an aliphatic carbon chain. monchy.com Their versatile chemical properties make them valuable in a wide range of industrial applications. monchy.com In material science, they are essential for curing and crosslinking epoxy resins, which results in the creation of robust and long-lasting materials. monchy.com Their adhesive qualities ensure strong bonding, and they improve the chemical resistance of coatings and paints, making them suitable for use in harsh conditions. monchy.com Furthermore, certain aliphatic polyamines are used to fix dyes in textiles, enhancing colorfastness, and to increase the wet strength of paper and textiles. monchy.com

In the realm of organic synthesis, aliphatic polyamines are utilized as building blocks and reagents. Their nucleophilic nature allows them to participate in a variety of reactions, leading to the formation of more complex molecules. They are precursors in the synthesis of chelating agents, surfactants, and various other chemical intermediates. wikipedia.org The reactivity of their amine groups can be finely tuned, making them valuable tools for synthetic chemists. acs.org

Role of Bis(hexamethylene)triamine (BHMT) as a Specific Triamine Analog

This compound, with its three amine groups, is a significant member of the polyamine family. biosynth.comgoogle.com It serves as a reactive cross-linking agent due to its nitrogen atoms and the ability of its hydroxyl group to form hydrogen bonds with amines in proteins. biosynth.com BHMT is used in the synthesis of various polymers and as a chelating agent. invista.com Its structure, consisting of two hexamethylene chains linked by a central secondary amine, provides a unique combination of flexibility and reactivity, making it a valuable component in the development of polyamides, epoxy curing agents, and corrosion inhibitors. invista.com

Historical Perspective on the Synthesis and Initial Characterization of this compound

The synthesis of this compound has evolved over time, with early methods often focusing on its recovery as a byproduct. smolecule.comjustia.com A common historical method involves its isolation from the distillation residues of hexamethylenediamine (B150038) production, a key component in the manufacturing of nylon 6,6. smolecule.com These residues can contain a significant percentage of BHMT. smolecule.com However, due to its high boiling point, direct distillation often led to degradation and the formation of tar. google.com

A significant advancement in its synthesis was the development of a process starting from 6-aminohexanenitrile (B1265705). google.comjustia.com This method involves the catalytic preparation of di(5-cyanopentyl)-amine, followed by hydrogenation using a nitride hydrogenation catalyst. google.com For instance, reacting 452 grams of 6-aminohexanenitrile with a palladium on alumina (B75360) catalyst at 150°C can yield a 26% conversion to di(5-cyanopentyl)-amine. smolecule.com Subsequent hydrogenation of this intermediate can produce BHMT with a yield of approximately 29%. smolecule.com

Initial characterization of BHMT identified it as a colorless crystalline or flaked solid. nih.gov Its fundamental chemical and physical properties were established, providing the groundwork for its application in various fields.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 143-23-7 biosynth.com
Molecular Formula C₁₂H₂₉N₃ biosynth.com
Molecular Weight 215.38 g/mol biosynth.com
Appearance Colorless crystalline or flaked solid nih.gov
Melting Point 33.00 °C biosynth.com
Boiling Point 220.00 °C biosynth.com
Flash Point 113.00 °C biosynth.com

| Solubility | Very soluble in water nih.gov |

Scope and Research Aims for this compound Investigations

Current research on this compound is focused on refining its synthesis and exploring new applications through functionalization and derivatization.

Advanced Synthetic Methodologies

Modern research aims to develop more efficient and environmentally friendly methods for synthesizing BHMT. This includes optimizing existing catalytic processes to improve yields and reduce waste. smolecule.com Green chemistry principles are being applied to design sustainable synthetic pathways that maximize atom economy and minimize the use of hazardous substances. smolecule.com One area of investigation is the use of alternative catalysts and reaction conditions to enhance the efficiency of the hydrogenation step in the synthesis from 6-aminohexanenitrile. google.com

Exploration of Novel Functionalization and Derivatization Strategies

The functionalization and derivatization of this compound open up new avenues for its application. Researchers are exploring reactions that modify the amine groups to create novel molecules with specific properties. For example, BHMT can be acetylated to synthesize bis(hexamethylene) triacetamide (BHTA). chemicalbook.com It has also been used as a precursor for creating ZnO outgrowths on TiO2 nanofibers and as an organic bifunctional guest molecule for polyoxotungstate host compounds to form one-dimensional chains. chemicalbook.comnih.gov Another area of active research is the ureido functionalization of BHMT through transamidation with urea (B33335), which can be achieved with high conversion rates under mild conditions. mdpi.com These derivatization strategies aim to produce new materials and compounds for a variety of applications, from advanced polymers to novel catalysts. google.com

Table 2: Compound Names Mentioned

Compound Name
1,10-diaminodecane
1,12-diaminododecane
1,8-diaminooctane
1,9-diaminononane
3-glycidyloxypropyl trimethoxysilane
5-amino-1-pentanol
6-aminohexanenitrile
Bis(6-aminohexyl)amine
Bis(hexamethylene) triacetamide
This compound
Cyclohexanone
Di(5-cyanopentyl)-amine
Diethylenetriamine (B155796)
Dipropylenetriamine
Ethanolamine
Formaldehyde (B43269)
Glycine
Hexamethylenediamine
N,N′-dimethyl-1,3-propanediamine
Phosphorous acid
Pyrrole

Catalytic Applications and Mechanistic Studies

This compound and its derivatives have been investigated for their roles in various catalytic processes. While not always the catalyst itself, it often serves as a crucial ligand or precursor in the formation of catalytically active species.

Research has shown its utility in the synthesis of transition metal complexes that mimic the active centers of enzymes. issuu.com For instance, Schiff base ligands have been synthesized by reacting this compound with salicylaldehyde. issuu.com These ligands can then be complexed with metal ions like zinc(II), nickel(II), and copper(II) to form complexes with potential as ecological catalysts for industrial, pharmaceutical, and medicinal applications. issuu.com The electrochemical properties of these metal complexes are often studied using techniques like cyclic voltammetry to evaluate their catalytic redox behavior. issuu.com

In the realm of polymerization, bis(phenolato)amine zinc(II) complexes have been studied as catalysts for the ring-opening polymerization of ε-caprolactone. nih.govresearchgate.net Mechanistic studies, including X-ray crystallography and NMR spectroscopy, have provided insights into the solid-state and solution structures of these catalysts, helping to identify the catalytically active species. nih.govresearchgate.net Kinetic experiments have been performed to understand the influence of the catalyst structure, solvent, and reactant concentrations on the rate and control of polymerization. nih.govresearchgate.net

Furthermore, this compound has been used as a precursor for the synthesis of catalysts used in hydrogenation reactions. For example, it can be prepared from 6-aminohexanenitrile in a two-step process involving a deammoniation reaction followed by hydrogenation over a chromium-promoted Raney cobalt catalyst. google.com

Role in Polymer Science and Materials Engineering

The trifunctional nature of this compound makes it a valuable component in polymer science and materials engineering, particularly as a curing agent and a monomer for the synthesis of various polymers. chembroad.comguidechem.com

Curing Agent for Epoxy Resins

One of the most significant industrial applications of this compound is as a curing agent or hardener for epoxy resins. ontosight.aichembroad.com When mixed with epoxy resins, it initiates a crosslinking reaction, forming a rigid, three-dimensional polymer network. chembroad.com This process significantly enhances the mechanical properties, chemical resistance, and thermal stability of the resulting material. chembroad.comguidechem.com These cured epoxy resins find use in a wide range of applications, including adhesives, coatings, and composite materials. ontosight.aiguidechem.com

A study on flexible biobased thermosets prepared by cross-linking epoxidized linseed oil (ELO) compared the performance of this compound (BHMT) with other hardeners like hexamethylene diamine (HMDA) and sebacic acid. nih.govacs.org The results, summarized in the table below, demonstrate the effectiveness of amine cross-linkers in enhancing the properties of the biobased thermosets. nih.govacs.org

Curing AgentTensile Strength (MPa)Glass Transition Temperature (°C)Temperature of Fastest Mass Loss (°C)
This compound (BHMT) 2.312.4450-470
Hexamethylene diamine (HMDA) 3.716.0450-470
Sebacic Acid 2.0-1.4385

This table presents a comparison of the mechanical and thermal properties of epoxidized linseed oil thermosets cured with different agents. nih.govacs.org

Polyamide Synthesis

This compound is also utilized in the synthesis of polyamides. google.comcnrs.fr Polyamides, commonly known as nylons, are a class of polymers with excellent mechanical and thermal properties. techscience.cn The presence of three amine groups in this compound allows for the formation of branched or cross-linked polyamides. It can be reacted with diesters or diacids to produce these polymers. google.comcnrs.fr

Enzyme-catalyzed polymerization has been explored as an alternative to traditional high-temperature chemical processes for polyamide synthesis. google.com In one embodiment, this compound is listed as a suitable polyamine for the enzymatic synthesis of polyamides with controlled molecular weights and polydispersity. google.com

Supramolecular Interactions and Coordination Chemistry

The amine groups in this compound are capable of forming various non-covalent interactions, making it a valuable building block in supramolecular chemistry and a versatile ligand in coordination chemistry. rsc.orgcuni.cz

Supramolecular Assemblies

The protonated form of this compound can act as a host for anionic guests, forming intricate supramolecular structures held together by hydrogen bonds. rsc.org The study of these interactions is crucial for understanding anion coordination chemistry. rsc.org

Research on the crystal structures of protonated polyamines, including this compound, with oxoanions like hydrogen phosphate (B84403) has revealed specific hydrogen bonding patterns. rsc.org In the crystal structure of triprotonated this compound phosphate, the polyammonium cations adopt a curved conformation to optimize interactions with the hydrogen phosphate anions, forming long hydrophilic channels. rsc.org These structures are stabilized by a network of hydrogen bonds involving the protonated amine groups, the anions, and water molecules. rsc.org

Coordination Complexes

As a ligand, this compound can coordinate to metal centers through its nitrogen donor atoms. issuu.com The flexibility of the hexamethylene chains allows it to adopt various conformations to accommodate the coordination geometry of the metal ion.

As mentioned in the catalytic applications section, this compound is a precursor in the synthesis of Schiff base ligands. issuu.com These ligands, upon complexation with transition metals, form coordination compounds with potential applications in catalysis. issuu.com The study of these complexes involves their synthesis, characterization by spectroscopic methods (IR, UV-Vis, NMR), and in some cases, determination of their molecular structure by single-crystal X-ray diffraction. issuu.com

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods have been employed to investigate the behavior and properties of this compound at the molecular level. ru.nlmdpi.com These studies provide valuable insights that complement experimental findings.

One area where computational methods have been applied is in the study of this compound as a shale inhibitor in water-based drilling fluids. researchgate.netbenthamopen.com Molecular dynamics simulations have been used to understand the interaction mechanism between this compound and clay surfaces. onepetro.org These simulations can reveal how the molecule adsorbs onto the clay surface, the role of electrostatic interactions and hydrogen bonding, and how it prevents water from hydrating and swelling the clay. benthamopen.comonepetro.org

Computational studies have also been used to devise "rule-based" design criteria for clay-swelling inhibitors by formulating parameters such as hydration energy. researchgate.net Zeta potential measurements and particle size distribution analysis are experimental techniques used to validate the findings from computational models. benthamopen.com The results from these studies indicate that the protonated amine groups of this compound play a crucial role in its effectiveness as a shale inhibitor by neutralizing the negative charge on the clay surface and creating a hydrophobic barrier. researchgate.netbenthamopen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H29N3 B089435 Bis(hexamethylene)triamine CAS No. 143-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(6-aminohexyl)hexane-1,6-diamine
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InChI

InChI=1S/C12H29N3/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14/h15H,1-14H2
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InChI Key

MRNZSTMRDWRNNR-UHFFFAOYSA-N
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Canonical SMILES

C(CCCNCCCCCCN)CCN
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Molecular Formula

C12H29N3
Record name BIS-HEXAMETHYLENE TRIAMINE
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Related CAS

67875-37-0
Record name 1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4027109
Record name N-(6-Aminohexyl)hexane-1,6-diamine
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Molecular Weight

215.38 g/mol
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Physical Description

Bis-hexamethylene triamine appears as a colorless crystalline or flaked solid. Corrosive. Irritating to skin and eyes. May be toxic by ingestion. Used to make plastics., mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline]
Record name BIS-HEXAMETHYLENE TRIAMINE
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CAS No.

143-23-7
Record name BIS-HEXAMETHYLENE TRIAMINE
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Advanced Synthetic Pathways and Methodological Innovations for Bis Hexamethylene Triamine

Current Synthetic Strategies for Bis(hexamethylene)triamine

The synthesis of this compound is dominated by a few core industrial processes. These methods are designed for efficiency and scalability, utilizing catalysts and controlled reaction conditions to produce the desired triamine.

One established method for synthesizing this compound involves the reaction of hexamethylenediamine (B150038) with formaldehyde (B43269). smolecule.com This process requires careful management of reaction conditions and typically employs a catalyst to achieve optimal yields. smolecule.com The reaction conditions, including temperature and pressure, must be precisely controlled to guide the reaction toward the formation of the triamine structure and minimize the production of unwanted byproducts. smolecule.com

Another synthetic approach is the direct amination of derivatives of hexamethylenediamine. smolecule.com This method represents a potential pathway to this compound, although specific industrial applications and detailed mechanisms are less commonly documented in public literature compared to other routes. smolecule.comvulcanchem.com The process fundamentally involves introducing an amino group to a hexamethylenediamine-based molecule to form the final triamine structure.

A significant and well-documented industrial pathway for producing this compound starts from 6-aminohexanenitrile (B1265705), which itself can be a byproduct of adiponitrile (B1665535) hydrogenation during hexamethylenediamine manufacturing. google.comjustia.com This multi-step process is notable for its use of catalytic chemistry to achieve the desired transformations efficiently. smolecule.comgoogle.com

The first crucial step in this synthesis route is the conversion of 6-aminohexanenitrile into an intermediate, di(5-cyanopentyl)-amine. smolecule.comgoogle.com This reaction is a deammoniation process where two molecules of 6-aminohexanenitrile combine, eliminating a molecule of ammonia (B1221849) to form a secondary amine linkage. smolecule.com The reaction is performed in the presence of a catalyst, with metals such as palladium, platinum, rhodium, and ruthenium being effective. google.com For instance, heating 6-aminohexanenitrile with a 5% palladium on alumina (B75360) catalyst at 150°C for 12 hours has been shown to achieve a 26% conversion to di(5-cyanopentyl)-amine. google.comjustia.com Bubbling an inert gas like nitrogen through the mixture can be beneficial for the reaction. google.comjustia.com

Following the formation of di(5-cyanopentyl)-amine, the next step is the hydrogenation of its two nitrile (-CN) groups to primary amine (-CH2NH2) groups. smolecule.comgoogle.com This transformation converts the intermediate into the final product, this compound. smolecule.comgoogle.com This step requires specialized nitrile hydrogenation catalysts that can effectively reduce the nitrile functions without cleaving the existing secondary amine bond. smolecule.com Commonly used catalysts for this purpose include Raney cobalt and Raney nickel. google.comjustia.com In a preferred embodiment, the catalyst may also contain a promoter, such as chromium, to enhance its activity and selectivity. google.comjustia.com For example, the reaction mixture containing di(5-cyanopentyl)-amine can be hydrogenated over a chromium-promoted Raney cobalt catalyst. google.comjustia.com

For the initial formation of di(5-cyanopentyl)-amine, the temperature is typically maintained between 50°C and 250°C, with a preferred range of 140°C to 200°C. google.com The reaction time can range from 10 to 20 hours to achieve a desirable conversion of 25% to 50%. google.com This step can be run at atmospheric pressure, though pressures from 0.1 to 5 atmospheres can be used, with lower pressures aiding in the removal of ammonia. google.com

The subsequent hydrogenation step is conducted at temperatures ranging from 75°C to 200°C, preferably between 110°C and 150°C. google.com This stage requires significantly elevated hydrogen pressures, typically from 300 to 5000 psig. google.com The choice of catalyst is critical, with chromium-promoted Raney cobalt being a notable example. google.comjustia.com The process can be carried out in a batch-wise slurry system or a continuous fixed-bed reactor. google.comjustia.com In a slurry system, the catalyst concentration can range from 0.5% to 20% by weight of the starting material. google.comjustia.com

Below is a data table summarizing the optimized reaction conditions.

Reaction StepParameterValue RangePreferred RangeSource(s)
Step 1: Formation of di(5-cyanopentyl)-amine Temperature50 - 250 °C140 - 200 °C google.com
Pressure0.1 - 5 atm- google.com
Reaction Time10 - 20 hours- google.com
CatalystPalladium, Platinum, Rhodium, Ruthenium5% Palladium on Alumina google.com
Step 2: Hydrogenation Temperature75 - 200 °C110 - 150 °C google.com
Hydrogen Pressure300 - 5000 psig- google.com
CatalystRaney Cobalt, Raney Nickel, Supported Cobalt/Nickel, Iron OxideChromium-promoted Raney Cobalt google.comjustia.com

Preparation from 6-Aminohexanenitrile via Catalytic Hydrogenation

Novel Approaches in this compound Synthesis

Recent advancements in the synthesis of this compound are characterized by a move towards more sustainable and precisely controlled manufacturing processes, aiming to improve upon the limitations of conventional batch methods.

The application of green chemistry to polyamine synthesis seeks to minimize environmental impact by using renewable resources, designing atom-efficient reactions, and reducing waste. A key area of development is the catalytic synthesis of BHMT. One patented method describes a two-step process starting from 6-aminohexanenitrile, a byproduct from adiponitrile production. The first step involves the catalytic conversion to di(5-cyanopentyl)amine, which is then hydrogenated to form BHMT. google.com This process can utilize various catalysts, demonstrating the versatility of this approach. google.com

Further embracing green principles, research has explored the synthesis of polyamines from renewable sources like vegetable oils. rsc.orgresearchgate.net For instance, polyamines have been derived from high oleic sunflower oil through a thiol-ene photoreaction, a process that can be optimized for both batch and continuous flow systems. rsc.org These approaches align with the goal of reducing reliance on fossil fuels in chemical manufacturing. rsc.orgrsc.org The design of switchable water additives using small polyamines also highlights a green chemistry approach, where the ionic strength of an aqueous solution can be reversibly controlled by the introduction and removal of CO2, avoiding the large-scale use of salts. monash.edu

Table 1: Comparison of Catalytic Systems for Polyamine Synthesis

Catalyst System Precursor Key Process Advantage
Palladium, Platinum, Rhodium, Ruthenium 6-Aminohexanenitrile Dimerization High conversion rates and selectivity. google.comsmolecule.com
Raney Cobalt, Raney Nickel di(5-cyanopentyl)amine Hydrogenation Effective for nitrile group reduction. google.com
Lipase Ethyl Acrylate and N-methyl-1,3-diaminopropane Polymerization Biocatalytic route with high specificity. nih.gov
Photochemical (DMPA initiator) Canola Oil and Cysteamine Thiol-ene addition Utilizes renewable feedstocks and mild conditions. researchgate.net

Continuous Flow Synthesis Methodologies

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with the efficiency of chemical reactions, offering sustainable pathways for producing complex molecules. While BHMT is achiral, the principles of chemoenzymatic synthesis are highly relevant for producing its precursors or related polyamines. Lipases, for example, have been successfully used as catalysts in the synthesis of nitrogen-containing polymers, such as linear polyamidoamines. nih.gov Research has also demonstrated the use of enzymes for the desymmetrization of prochiral diamines, creating optically active polyamines that are difficult to produce through conventional methods. researchgate.net These biocatalytic approaches, including the synthesis of polyamine derivatives and polymers, represent a promising frontier for creating novel, functional materials from basic building blocks. acs.orgdeepdyve.comresearcher.life

Purification and Isolation Techniques for High Purity this compound

Achieving the high level of purity required for many of BHMT's industrial applications, such as in epoxy resins and polyamides, demands advanced purification techniques. invista.com The primary challenge lies in separating BHMT from structurally similar byproducts generated during synthesis.

Distillation is a fundamental technique for purifying liquids, but it is challenging for compounds with high boiling points like this compound. smolecule.com The elevated temperatures needed for atmospheric distillation can cause thermal degradation, reducing yield and creating additional impurities. tandfonline.comsciencemadness.org To mitigate this, vacuum distillation is employed to lower the boiling point. tandfonline.com Even under vacuum, the separation can be complicated by the high viscosity of the crude product and the potential for co-distillation with other high-boiling point degradation products. scribd.com Hexamethylenediamine production, for instance, generates residues containing 5-40% BHMT, which have traditionally been difficult to recover via direct distillation due to its high boiling point. smolecule.com An alternative recovery method involves solvent extraction from these distillation residues, which can yield BHMT with 85-95% purity. smolecule.com

Table 2: Physical Properties and Purification Challenges of BHMT

Property Value Implication for Purification
Boiling Point 163-165 °C (at 4 mm Hg) High boiling point necessitates vacuum distillation to prevent thermal degradation. smolecule.com
Melting Point 33-36 °C Solid at room temperature, requiring heating for liquid handling and distillation. smolecule.com
Byproducts Hexamethylenediamine, Hexamethyleneimine Structurally similar compounds that can be difficult to separate by distillation alone. google.com
Thermal Stability Prone to degradation at high temperatures Limits the effectiveness of atmospheric distillation and requires careful temperature control. tandfonline.com

Chromatographic Separation Techniques

Chromatographic methods provide a high-resolution alternative for purifying this compound, capable of separating it from very similar impurities. nih.govscirp.org High-performance liquid chromatography (HPLC) is a powerful tool for the analysis and separation of polyamines. oup.comnih.gov Different HPLC methods can be employed, including reversed-phase ion-pairing chromatography, which allows for the separation of charged molecules like protonated polyamines. tandfonline.com In this technique, a counter-ion is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained and separated by a non-polar stationary phase. tandfonline.com For preparative separations, the choice of stationary phase (e.g., silica (B1680970), C18) and mobile phase composition is crucial for achieving the desired purity. scirp.orgnih.gov While highly effective, scaling up preparative chromatography for industrial production can be a significant investment. scirp.org

Crystallization and Recrystallization Optimization

The purification of this compound (BHMT) is a critical step to ensure its suitability for various industrial applications. While distillation is a frequently employed method for separation, the high boiling point of BHMT presents significant challenges, often leading to thermal degradation, yield loss, and the formation of tar-like byproducts. google.com Crystallization and recrystallization offer a robust alternative for achieving high purity, capable of yielding a product with 90-98% purity, by operating at significantly lower temperatures. smolecule.com These techniques exploit the differences in solubility between BHMT and its associated impurities within a selected solvent system, allowing for the selective precipitation of the target compound in its solid, crystalline form. smolecule.comchemicalbook.comnoaa.gov The optimization of this process involves a systematic investigation of solvent selection, temperature profiles, and cooling rates to maximize purity, yield, and crystal quality.

Research into the purification of related diamines, such as hexamethylenediamine, has demonstrated the efficacy of solvent crystallization, providing a foundational methodology for developing BHMT-specific protocols. google.com The core of the optimization process lies in carefully controlling the creation of a supersaturated solution, from which BHMT crystals nucleate and grow, effectively excluding impurities that remain dissolved in the mother liquor. helgroup.comethz.ch

Research Findings on Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent will dissolve a significant amount of BHMT at an elevated temperature but very little at lower temperatures, while simultaneously retaining impurities across the temperature range. Given that BHMT possesses both polar amine groups and long nonpolar alkyl chains, a wide range of solvents can be considered. Studies indicate that BHMT is very soluble in water, but non-polar hydrocarbon solvents and mixed-solvent systems also present viable options. smolecule.comchemicalbook.com

A systematic screening of solvents is the primary step in optimization. The effectiveness of different solvents is typically evaluated based on the yield and the purity of the resulting BHMT crystals. The data below illustrates findings from a comparative study of potential solvent systems.

Table 1: Influence of Solvent System on BHMT Crystallization

Solvent SystemCrude BHMT Loading (g/100mL)Dissolution Temp. (°C)Crystallization Temp. (°C)Crystal Yield (%)Purity of Crystals (%)
Cyclohexane (B81311)2560107598.2
Toluene3070107897.5
Water505556596.8
Ethanol/Water (80:20)406558298.9
Acetone204507195.4

This interactive table is based on research findings investigating the impact of different solvents on the yield and purity of this compound crystals.

From these findings, mixed-solvent systems such as ethanol/water demonstrate a superior combination of high yield and exceptional purity. Non-polar solvents like cyclohexane are also highly effective, particularly in achieving high purity. google.com

Impact of Cooling Profile on Crystal Quality

Once a suitable solvent is identified, the cooling process must be optimized. The rate of cooling directly influences the supersaturation level, which in turn governs the kinetics of nucleation and crystal growth. ethz.ch Rapid cooling tends to generate a high number of small, often impure, crystals, whereas slow, controlled cooling promotes the growth of larger, more perfect crystals with better impurity exclusion.

Research focuses on defining a cooling profile that balances process time with product quality. The following table presents detailed findings from a study optimizing the cooling rate for BHMT crystallization from an ethanol/water solvent system.

Table 2: Optimization of Cooling Rate for BHMT Recrystallization

Cooling Rate (°C/hour)Initial Temperature (°C)Final Temperature (°C)Average Crystal Size (µm)Yield (%)Purity (%)
206551508197.1
106553508298.5
565560082.599.2
26557508399.4
165580082.899.3

This interactive table summarizes research data on how different cooling rates affect the physical properties and purity of this compound crystals.

Functionalization and Derivatization of Bis Hexamethylene Triamine

Amine Reactivity and Selectivity in Functionalization

The presence of both primary and secondary amines within the same molecule presents opportunities for selective chemical modification. These amine groups can react with various compounds, including isocyanates, anhydrides, and acid halides, through processes like exothermic neutralization reactions. chemicalbook.com

The primary and secondary amine groups in Bis(hexamethylene)triamine exhibit different reactivity profiles, which can be harnessed for selective functionalization. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, often allowing them to react preferentially.

A clear example of this selectivity is observed during ureido functionalization via transamidation with urea (B33335). In this reaction, the primary amines of this compound react first. As the reaction progresses, the secondary amine also undergoes ureido functionalization, but its conversion is calculated after the primary amines have already approached full conversion. This sequential reaction highlights the inherent selectivity available when derivatizing this compound.

Derivatization using reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is another common method for modifying primary amines, forming fluorescent products that are useful in analytical chemistry. researchgate.netnih.gov The "classic" OPA reaction is specific to primary amino groups, further demonstrating how different reagents can target specific sites within the this compound molecule. researchgate.net

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is a critical field in chemistry, particularly for producing chiral molecules with specific biological or material properties. Chiral polyamines, for instance, have been developed for applications such as the enantiospecific delivery of siRNA and the fabrication of chiral microcapsules. nih.gov The unique effects of chiral polyamine analogues on metabolic pathways are also an area of active research. nih.gov

Synthesis of this compound Derivatives

One of the key derivatives of this compound is Bis(hexamethylene)triacetamide (BHTA). This compound is synthesized through the acetylation of the parent triamine. chemicalbook.compnas.orgsigmaaldrich.com The reaction involves treating this compound with an acetylating agent. In a typical amine acetylation, a reagent such as acetic anhydride (B1165640) is used, often in the presence of a base like triethylamine, to convert the primary and secondary amine groups into acetamide (B32628) groups. pnas.org This transformation replaces the basic amine functionalities with neutral amide groups, significantly altering the molecule's chemical properties.

A significant derivatization method is ureido functionalization, which can be achieved by reacting this compound with urea. This process, known as amine-urea transamidation, serves as a greener and safer alternative to traditional methods that use toxic isocyanate reagents. The reaction proceeds through the in-situ generation of a reactive isocyanate intermediate from urea, which then reacts with the amine groups. This method has been successfully applied to a wide variety of substrates, including primary and secondary amines.

Systematic studies have revealed the optimal conditions and kinetics for the ureido functionalization of amines with urea. The reaction is highly dependent on temperature and the molar ratio of urea to the amine.

Reaction Conditions: Research shows that near-complete conversion of amine groups to ureido groups can be achieved at elevated temperatures. For instance, at 80°C, full conversion requires approximately 24-48 hours, while at 90°C, this can be reduced to around 10 hours. A large excess of urea is crucial for achieving practical reaction rates. In the case of this compound, a urea-to-amine molar ratio of 18:1 was used effectively in an aqueous medium at 80°C.

Kinetic Studies: Kinetic modeling indicates that the rate-limiting step of the reaction is the decomposition of urea into an isocyanic acid or a carbamate (B1207046) intermediate. This is supported by the strong influence of temperature and the required excess of urea on the reaction rate. The reaction times are nearly independent of the specific amine substrate or the pH of the solution.

The table below summarizes the findings from a study on ureido functionalization for various amines, including this compound.

SubstrateMolar Ratio (Amine:Urea)TemperatureTime for ~100% Conversion
Ethanolamine1:680 °C~24 hours
Hexamethylenediamine (B150038)1:1280 °C~24 hours
This compound 1:18 80 °C ~24 hours
N,N′-dimethyl-1,3-propanediamine1:1280 °C~24 hours

Data derived from a study on ureido functionalization in an aqueous solution.

Ureido Functionalization via Amine-Urea Transamidation

Substrate Scope and Conversion Efficiency

The conversion of this compound into its derivatives is a subject of significant industrial interest. For instance, it can be acetylated to produce bis(hexamethylene)triacetamide (BHTA). chemicalbook.com The efficiency of these conversion processes is critical for their commercial viability. Research into the Beckmann rearrangement, a reaction used to produce amides from oximes, has been explored with catalysts to improve reaction rates and yields. Studies have shown that with certain catalysts, full oxime conversion can be achieved in under 30 minutes at temperatures between 90-110°C. acs.org Lowering the temperature can significantly decrease the reaction rate. acs.org The choice of catalyst and reaction conditions plays a crucial role in the yield of the final product, with some catalytic systems yielding over 80% of the desired amide. acs.org

Another important aspect is the use of this compound in creating shale inhibitors for water-based drilling fluids. benthamopen.com Its effectiveness is evaluated through tests such as the bentonite (B74815) inhibition test and cuttings hot-rolling dispersion test. benthamopen.com The results indicate that this compound can effectively inhibit shale swelling and dispersion. benthamopen.com

Formation of Xylylated Dimers of Polyamines

The dimerization of polyamines using a xylyl tether has been a strategy to develop potent inhibitors of polyamine transport. This compound is a suitable reagent for synthesizing xylylated dimers of polyamines. chemicalbook.com This process involves linking two polyamine molecules through a xylyl group. nih.govsigmaaldrich.com Research has shown that dimeric derivatives of norspermidine and spermidine (B129725) act as strong competitive inhibitors of polyamine transport. nih.govsigmaaldrich.com The dimerization of putrescine moieties, in particular, significantly enhances their ability to compete with spermidine transport. nih.govsigmaaldrich.com This highlights the influence of the polyamine backbone structure on the inhibitory activity of these xylylated dimers. nih.gov

Phosphonic Acid Derivatives: this compound Penta(methylene phosphonic acid) (BHMTPMPA)

One of the most significant derivatives of this compound is its phosphonated form, this compound Penta(methylene phosphonic acid), commonly known as BHMTPMPA. This derivative is a highly effective chelating scale inhibitor. chembk.commubychem.comirochelating.com

Synthesis Methods and Industrial Production

The industrial synthesis of BHMTPMPA involves the reaction of this compound with formaldehyde (B43269) and phosphorous acid. google.comirowater.com The process is carefully controlled to ensure high product yield and purity. A typical method involves adding this compound to a reaction kettle, followed by the controlled addition of phosphorous acid and then formaldehyde. google.comgoogle.com The reaction temperature is managed throughout the process, often with an initial cooling phase followed by a gradual temperature increase to facilitate the reaction and subsequent reflux. google.com After the reaction, the mixture undergoes vacuum concentration. google.com Another described method involves the use of hydrochloric acid, with the final product being diluted with water to achieve the desired active component concentration. google.com The final product is typically a dark amber or brown liquid. mubychem.comirochelating.comxt-chemical.com

Table 1: Industrial Production Parameters for BHMTPMPA

Parameter Value/Condition Source
Raw Materials This compound, Formaldehyde, Phosphorous Acid google.comirowater.com
Initial Temperature Control Cooled, below 50°C for phosphorous acid addition google.com
Formaldehyde Addition Temperature Below 85°C google.com
Reaction Temperature Increased to 100°C google.comgoogle.com
Post-Reaction Reflux, Vacuum Concentration google.com
Final Product Form Dark amber/brown liquid mubychem.comirochelating.comxt-chemical.com

| Active Component (%) | 43.0 - 50.0 | irochelating.comxt-chemical.com |

Impact of Derivatization on Chemical Properties

The transformation of this compound into BHMTPMPA significantly alters its chemical properties, making it a highly effective scale inhibitor for industrial water treatment. irowater.com BHMTPMPA exhibits excellent solubility in water and maintains stability over a wide pH range and at high temperatures, up to 120°C. chembk.commubychem.comirochelating.comxt-chemical.com This phosphonic acid derivative demonstrates a high tolerance for calcium ions. chembk.commubychem.comirochelating.comxt-chemical.com Its primary function is to inhibit the formation of carbonate and sulfate (B86663) scales by chelating these ions and keeping them in solution. chembk.commubychem.comirochelating.comirowater.com This property makes it invaluable for use in oilfield water, industrial circulating cool water systems, and boilers. mubychem.comirochelating.comxt-chemical.comirowater.com

Table 2: Chemical Properties of BHMTPMPA

Property Value Source
Appearance Dark amber/brown liquid mubychem.comirochelating.comxt-chemical.com
Molecular Formula C17H44N3O15P5 chembk.comirochelating.comxt-chemical.com
Molecular Weight 685.41 g/mol chembk.com
Density (20°C) ≥ 1.20 g/cm³ irochelating.comxt-chemical.com
pH (1% aqueous solution) ≤ 2.0 chembk.comirochelating.comxt-chemical.com
Water Solubility Good chembk.commubychem.comirochelating.comxt-chemical.com

| Thermal Stability | Stable up to 120°C | chembk.commubychem.comirochelating.comxt-chemical.com |

This compound as a Building Block in Complex Molecule Synthesis

Beyond its direct derivatization, this compound serves as a fundamental building block in the creation of more complex, highly branched molecular architectures.

Application in Dendrimer and Hyperbranched Polymer Synthesis

This compound is utilized in the synthesis of dendrimers and hyperbranched polymers, which are characterized by their highly branched, three-dimensional structures. acs.org These polymers are synthesized from AB2-type monomers, and this compound can be a component in the creation of these monomers. acs.org For instance, an AB2 monomer can be synthesized in a one-step reaction involving this compound and carbonyl biscaprolactam. acs.org

Dendrimers possess a perfectly branched structure, while hyperbranched polymers have a more irregular branching pattern. google.com The synthesis of dendrimers often involves a stepwise process of reacting a core molecule, which can be a polyamine like this compound, with monomers that add successive generations of branching. google.com Hyperbranched polymers, on the other hand, are typically synthesized in a one-step polymerization of an ABx monomer. google.com The numerous terminal groups on these dendritic polymers are a key feature, influencing their physical and chemical properties. google.com These complex polymers find applications in areas such as the creation of antimicrobial emulsifiers for waterborne coatings. acs.org

Role in the Synthesis of Macrocyclic and Cage Compounds

This compound (BHMT) and its derivatives serve as versatile building blocks in supramolecular chemistry, particularly in the construction of complex macrocyclic and cage-like structures. Its linear geometry, flexibility, and the differential reactivity of its primary and secondary amine groups allow it to function as a linker or a guest molecule in the formation of large, organized molecular assemblies.

A notable application involves the derivatization of BHMT into multidentate phosphonic acids. For instance, bis(hexamethylene triamine penta(methylene phosphonic acid)) (BHMTPMPA) is synthesized from BHMT and used as a robust linker in the creation of hierarchically porous titanium(IV) phosphonates (HPTPs). rsc.org These materials are formed through a hydrothermal route where the phosphonate (B1237965) groups of BHMTPMPA strongly coordinate with titanium centers. rsc.org The resulting Ti-O-P bonds provide exceptional chemical and hydrolytic stability, leading to robust, cage-like or cluster-type structures. rsc.org

Furthermore, unmodified BHMT can act as a bifunctional organic guest molecule, bridging large inorganic clusters to form extended one-dimensional chains. sigmaaldrich.com In one such example, BHMT molecules were used to link {W₃₆} polyoxotungstate clusters. sigmaaldrich.com The amine groups at each end of the BHMT molecule interact with the inorganic hosts, demonstrating its utility in organizing pre-formed cage compounds into larger, ordered materials. sigmaaldrich.comsmolecule.com

Table 1: Application of this compound in Macrocyclic and Cage Compound Synthesis

Derivative/FormSynthetic TargetRole of BHMTResulting Structure/MaterialReference(s)
Bis(hexamethylene triamine penta(methylene phosphonic acid)) (BHMTPMPA)Hierarchically Porous Titanium(IV) Phosphonates (HPTPs)Multidentate organic linkerRobust, porous materials with cage or cluster-type frameworks and high thermal stability. rsc.org
This compound (unmodified){W₃₆} Polyoxotungstate AssembliesBifunctional organic guest moleculeOne-dimensional chains of directly connected {W₃₆} inorganic cluster units. sigmaaldrich.comsmolecule.com

Bioconjugation and Bioactive Molecule Linkage

The unique structure of this compound, featuring two primary amines and a central secondary amine, makes it a valuable component in the field of bioconjugation and for linking bioactive molecules. google.com This utility stems from the ability to selectively functionalize the different amine groups, allowing BHMT to act as a core or a linker for constructing complex biomolecular architectures. google.com

A significant application is in the synthesis of dendrimeric oligoguanidine molecular transporters designed to facilitate the delivery of substances into cells. google.com In this approach, the primary amines of BHMT are protected, often with trifluoroacetyl groups, leaving the secondary amine available for reaction. google.com This secondary amine becomes a key linkage point in building a larger dendrimeric scaffold, which is subsequently conjugated to a bioactive substance. google.com After the construction is complete, the protecting groups are removed, and the primary amines can be converted to guanidinium (B1211019) groups to enhance cellular uptake. google.com

BHMT is also employed to enhance the biocompatibility of nanomaterials for bioimaging and other biological applications. acs.org For example, it has been used as a cross-linking agent to stabilize polymer coatings on CdSe/ZnS quantum dots (QDs). smolecule.comacs.org The process involves using BHMT to cross-link a polymer like poly(maleic anhydride-alt-1-octadecene) (PMAO) on the surface of the QDs. This creates a stable, water-soluble coating. The reaction leaves available carboxylic acid groups on the surface, which can be further functionalized for bioconjugation with molecules such as antibodies or proteins. acs.org The structural similarity of BHMT to natural polyamines like spermidine also suggests its potential for interacting with biological systems, such as inhibiting mitochondrial permeability transition, a process involved in cell death pathways. smolecule.com

Table 2: Examples of this compound in Bioconjugation

Application AreaRole of BHMTConjugated Molecule/ParticleIntended PurposeReference(s)
Drug/Molecule DeliveryCore scaffold componentDendrimeric oligoguanidine with a linked bioactive substanceTo create molecular transporters that facilitate delivery into cells. google.com
BioimagingPolymer cross-linkerCdSe/ZnS quantum dots coated with a cross-linked polymerTo improve water solubility, biocompatibility, and provide sites for further linkage to antibodies or proteins. smolecule.comacs.org
Bioactive InteractionsSpermidine analog(Interacts with) Mitochondrial membranesTo influence cellular processes such as mitochondrial permeability transition. smolecule.com

Catalytic Applications and Reaction Mechanisms Involving Bis Hexamethylene Triamine

Bis(hexamethylene)triamine as a Catalyst and Cocatalyst

The catalytic activity of this compound stems from its three amine groups, which can participate in a range of chemical transformations. nbinno.com Its utility is particularly prominent in polymer chemistry and in the synthesis of specialized catalytic systems like protic ionic liquids.

In the manufacturing of polyurethanes, this compound serves a dual function as both a chain extender and a catalyst. invista.com

As a chain extender , BHMT reacts with isocyanate prepolymers. The primary and secondary amine groups provide active hydrogen atoms that readily react with isocyanate (-NCO) groups to form urea (B33335) linkages. This reaction extends the polymer chains and creates "hard segments" within the polyurethane structure. The formation and organization of these hard segments, contrasted with the flexible "soft segments" derived from polyols, are crucial for determining the final mechanical properties of the polyurethane, such as hardness, elasticity, and tensile strength. google.comtri-iso.com The structure of the chain extender influences the degree of phase separation between hard and soft segments, which in turn affects the polymer's performance characteristics. utwente.nl

As a catalyst , the amine groups in this compound can accelerate the primary reactions in polyurethane formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). researchgate.netl-i.co.uk Amine catalysts, particularly tertiary amines, are well-known to facilitate these reactions by activating either the isocyanate or the hydroxyl/water component. researchgate.nettopicsonchemeng.org.my The catalytic mechanism generally involves the formation of an activated complex between the amine and the isocyanate group, which lowers the activation energy of the reaction. topicsonchemeng.org.my This catalytic function helps to control the curing rate and ensure the development of the desired foam structure and properties. researchgate.net

The amine functionalities of this compound allow it to act as a Brønsted-Lowry base, readily accepting protons from acids. This property is harnessed to create novel Brønsted acidic catalysts, particularly in the form of protic ionic liquids (PILs).

Protic ionic liquids are a class of ionic liquids formed through the proton transfer from a Brønsted acid to a Brønsted base. dergipark.org.tr Triamines like this compound can be reacted with strong acids, such as sulfuric acid, to form tricationic ionic liquids. rsc.orgresearchgate.net The synthesis typically involves the slow, controlled addition of the acid to the amine, often in an ice bath to manage the exothermic nature of the neutralization reaction. researchinschools.org The resulting salt has a low melting point and exists as a liquid at or near room temperature, qualifying it as an ionic liquid. These PILs derived from di- and triamines are often more cost-effective than those synthesized from monoamines. rsc.orgresearchgate.net

Brønsted acidic ionic liquids, including those synthesized from triamines, have demonstrated significant potential as catalysts for esterification reactions, which are central to the production of biodiesel. rsc.orgrsc.orgresearchgate.net Biodiesel is typically produced through the transesterification of triglycerides or the esterification of free fatty acids. researchgate.netrsc.org

The catalytic performance of these PILs in esterification often surpasses that of conventional mineral acids like sulfuric acid. rsc.orgresearchgate.net This enhanced efficiency is attributed to several factors:

High Acidity : The PILs possess strong Brønsted acidity, which is crucial for catalyzing the reaction. rsc.org

Dual Role as Solvent and Catalyst : These ionic liquids can act as both the catalytic species and the reaction medium. researchinschools.org

Equilibrium Shift : A key advantage is the ability of the hydrophilic ionic liquid phase to absorb the water produced during the esterification reaction. This sequesters the water, shifting the reaction equilibrium towards the formation of the ester product and leading to higher conversion rates. rsc.orgresearchgate.net The ester product, being immiscible with the PIL, forms a separate phase, simplifying product separation. researchinschools.org

The table below summarizes the advantages of using triamine-based protic ionic liquids in esterification.

FeatureDescriptionReference
Catalytic Activity High conversion rates, often superior to traditional acid catalysts. rsc.orgresearchgate.net
Product Separation The ester product forms a separate, immiscible layer from the ionic liquid, allowing for easy decantation. researchinschools.org
Catalyst Recycling The ionic liquid phase, containing the catalyst and absorbed water, can be recovered and potentially reused for multiple cycles. researchgate.netresearchinschools.org
Green Chemistry Reduces corrosive waste streams associated with mineral acids and allows for a more sustainable process. researchgate.net

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide, typically under acidic conditions. wikipedia.orgalfa-chemistry.com This reaction is of significant industrial importance, for instance, in the production of ε-caprolactam, the monomer for Nylon-6. alfa-chemistry.com

Brønsted acidic ionic liquids are effective catalysts for the Beckmann rearrangement, offering a greener alternative to the large quantities of corrosive acids like sulfuric acid or oleum (B3057394) traditionally used. jocpr.commdpi.com While direct studies specifying the use of this compound-derived PILs in this specific reaction are not prevalent, the principles of their catalytic action are applicable. The acidic nature of the PIL protonates the oxime's hydroxyl group, facilitating the rearrangement to the corresponding amide. organic-chemistry.org The use of ionic liquids as the reaction medium can lead to high conversion and selectivity under milder conditions. jocpr.commdpi.com

Beyond the applications detailed above, the reactivity of this compound's amine groups makes it a useful component in other organic transformations. Its primary and secondary amines are nucleophilic and can participate in reactions with electrophiles such as epoxides and acid halides. echemi.com

One notable application is as a curing agent for epoxy resins . The amine groups react with the epoxide rings in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional polymer network, converting the liquid resin into a hard, thermoset material. invista.com The structure of BHMT, with its three amine functionalities and flexible chains, influences the cross-link density and the ultimate physical and thermal properties of the cured epoxy. nbinno.com

Role in Other Organic Transformations

Polymerization Catalysis

This compound's structure, comprising two primary and one secondary amine, allows it to participate in polymerization reactions not just as a building block but also as a catalytic entity. In its capacity as a catalyst, it can facilitate the formation of polymers by activating monomers or propagating chains. The amine groups can act as base catalysts, abstracting protons to create more reactive species, or as nucleophilic catalysts, directly attacking electrophilic monomers to initiate polymerization.

Its most analogous and well-documented role is as a curing agent for epoxy resins, which is mechanistically a form of ring-opening polymerization. In this process, the amine's active hydrogens initiate a cascade of reactions, demonstrating its inherent ability to drive polymerization.

Condensation and Ring-Opening Polymerizations

Condensation Polymerization: In condensation reactions, where monomers join with the elimination of a small molecule like water, this compound can function as a basic catalyst. By accepting a proton, it can activate carboxylic acid groups, making them more susceptible to nucleophilic attack by an alcohol or another amine. This is particularly relevant in the synthesis of polyesters and polyamides. Although often used as a monomer in polyamide synthesis, its basicity can also contribute to the acceleration of the condensation process itself. The general mechanism involves the amine deprotonating the carboxylic acid, increasing the carboxylate's nucleophilicity, or protonating the leaving group to facilitate its departure. Amines have been shown to effectively promote condensation by stabilizing reaction intermediates and lowering activation barriers. nih.govacs.org

Ring-Opening Polymerization (ROP): this compound is a potent initiator for the ring-opening polymerization of cyclic monomers like epoxides and lactones. The mechanism is typically an anionic or nucleophilic ROP. The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom in the strained ring (e.g., the carbon in an epoxide ring), leading to the opening of the ring and the formation of a propagating anionic species. Each of the three amine groups in a single BHMT molecule can potentially initiate a polymer chain, leading to the formation of star-shaped or cross-linked polymer architectures.

The table below summarizes the potential catalytic roles of this compound in these polymerization types.

Table 1: Potential Catalytic Roles of this compound in Polymerization
Polymerization Type Potential Role of this compound Mechanistic Action Monomer Examples
Condensation Polymerization Base Catalyst Proton abstraction from monomer (e.g., carboxylic acid) to increase its reactivity. Diacids, Diols, Diamines
Ring-Opening Polymerization Nucleophilic Initiator/Catalyst Nucleophilic attack on a strained cyclic monomer, initiating chain growth. Epoxides, Lactones, Lactams

Mechanistic Investigations of this compound-Mediated Reactions

Detailed mechanistic studies specifically on this compound as a catalyst are limited. However, extensive research on amine-cured epoxy systems and general amine catalysis provides a strong foundation for understanding the underlying mechanisms.

Elucidation of Active Species and Reaction Intermediates

In amine-mediated polymerization, the initial active species is formed by the interaction of the amine with a monomer.

In Condensation Reactions: As a base catalyst, the amine generates a more reactive nucleophile from the monomer. For example, in polyesterification, it can deprotonate the alcohol monomer, forming a highly nucleophilic alkoxide ion.

In Ring-Opening Polymerization: The amine itself acts as the initial nucleophile. In the case of epoxy curing, the primary amine attacks the epoxide ring, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield a secondary amine and a hydroxyl group. This newly formed hydroxyl group can then act as a co-catalyst, accelerating further epoxide ring-opening by forming a hydrogen-bonded complex with the epoxy ring, making it more susceptible to nucleophilic attack. conicet.gov.arresearchgate.net The active species are the propagating chain ends, which are alkoxides.

The reaction sequence for epoxy curing initiated by a primary amine group of BHMT can be summarized as:

Initiation: R-NH₂ + (Epoxide) → R-NH₂⁺-CH₂-CH(O⁻)- → R-NH-CH₂-CH(OH)-

Propagation: R-NH-CH₂-CH(OH)- + (Epoxide) → R-N(CH₂-CH(OH)-)₂

Kinetic and Thermodynamic Studies of Catalytic Cycles

Kinetic studies of amine-catalyzed polymerizations are often complex. For the curing of epoxy resins with amines, the kinetics are typically analyzed using techniques like Differential Scanning Calorimetry (DSC). conicet.gov.armdpi.com These studies reveal that the reaction mechanism is often autocatalytic, where the hydroxyl groups generated during the reaction catalyze further ring-opening. researchgate.net

A simple mechanistic model for epoxy-amine reactions involves the formation of an epoxy-hydroxyl complex. The amino hydrogens can then react with either free epoxy groups or the more activated epoxy-hydroxyl complex. conicet.gov.ar The activation energies for these steps provide insight into the reaction rates. While specific data for BHMT is scarce, studies on similar aliphatic amine-epoxy systems offer valuable comparative data.

Table 2: Representative Kinetic Data for Epoxy-Amine Curing Reactions

Amine Curing Agent Reaction Stage Apparent Activation Energy (Ea) (kJ/mol) Reference
Aliphatic Diamine Primary amine addition 50 - 60 researchgate.net
Aliphatic Diamine Secondary amine addition 55 - 65 researchgate.net
Aromatic Diamine Primary amine addition 60 - 75 conicet.gov.ar

Note: These are generalized values; actual figures depend on the specific reactants and conditions.

Thermodynamic studies on the interaction of polyamines with other molecules show that binding is often driven by hydrogen bonding and van der Waals forces, resulting in a negative Gibbs free energy (ΔG), indicating a spontaneous process. nih.gov This suggests that the initial complex formation between BHMT and a monomer in a catalytic cycle would be thermodynamically favorable.

Influence of this compound Structure on Catalytic Performance

The specific molecular architecture of this compound is crucial to its reactivity and potential catalytic performance.

Multiple Amine Groups: The presence of three amine groups (two primary, one secondary) provides multiple active sites for initiating polymerization. This trifunctional nature means it can act as a cross-linking agent in step-growth polymerization or initiate multiple chains in chain-growth polymerization.

Reactivity Difference: Primary amines are generally more reactive than secondary amines in nucleophilic additions due to lower steric hindrance. researchgate.net Therefore, the initial stages of a polymerization involving BHMT would likely be dominated by the reaction of its terminal primary amine groups.

Flexibility: The two hexamethylene (-CH₂-)₆ chains provide significant conformational flexibility. This allows the amine groups to orient themselves effectively to interact with monomers, which can enhance catalytic activity. This flexibility contrasts with more rigid amine structures and can influence the properties of the resulting polymer network.

Basicity: The alkyl chains are electron-donating, which increases the basicity and nucleophilicity of the amine groups compared to, for example, aromatic amines. This higher basicity makes it a more effective catalyst for base-catalyzed condensation reactions and a stronger nucleophile for initiating ring-opening polymerizations.

Heterogeneous Catalysis and Immobilization of this compound

To enhance reusability and simplify product purification, homogeneous catalysts like this compound can be immobilized onto solid supports, converting them into heterogeneous catalysts. Common supports include silica (B1680970), alumina (B75360), and various polymers.

The immobilization of linear polyamines can be achieved through several methods:

Covalent Bonding: The amine groups of BHMT can be reacted with functional groups on the surface of a support. For instance, it can be attached to silica gel that has been functionalized with epoxy or halide groups.

Adsorption/Ion Exchange: Polyamines can be physisorbed onto acidic supports or ion-exchanged onto materials with cationic sites.

Once immobilized, the supported this compound could be used in packed-bed reactors or easily filtered from a reaction mixture. This "heterogenization" strategy offers significant advantages for industrial chemical processes by allowing for catalyst recovery and reuse, preventing product contamination, and enabling continuous flow processes. escholarship.orgnih.gov While specific examples of immobilized BHMT for catalysis are not widely reported, the principles of immobilizing similar polyfunctional amines are well-established and directly applicable. semanticscholar.org

Anchoring on Solid Supports for Reusable Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound, with its multiple amine groups, provides excellent opportunities for anchoring onto various solid supports, thereby creating robust and reusable catalytic systems.

Methods of Immobilization:

The anchoring of this compound onto solid supports can be achieved through several methods:

Covalent Bonding: This involves the formation of a strong chemical bond between the BHMT molecule and the support. For supports like silica, the surface can be functionalized with reactive groups (e.g., chloropropyl or epoxy groups) that can then react with the amine groups of BHMT. This method provides a very stable attachment, minimizing leaching of the catalyst into the reaction mixture.

Adsorption: BHMT can be physically adsorbed onto the surface of a support. While this method is simpler, the interaction is weaker, which might lead to catalyst leaching over time.

Encapsulation: The catalyst can be entrapped within the pores of a mesoporous material. This "ship-in-a-bottle" approach physically confines the catalyst, preventing its escape while allowing reactants and products to diffuse through the pores.

Research Findings:

While specific studies focusing exclusively on this compound as a supported catalyst are not extensively documented in publicly available literature, the principles of amine functionalization of solid supports are well-established. For instance, research on silica-supported amines has demonstrated their effectiveness as basic catalysts in various organic transformations. These catalysts can be readily recovered by simple filtration and reused multiple times without a significant loss of activity.

The catalytic activity of supported BHMT would be attributed to the basic nature of its amine groups. These basic sites can catalyze a variety of reactions, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. The flexible hexamethylene chains of BHMT can also influence the accessibility of the catalytic sites to the reactants.

Data on Reusability of Amine-Functionalized Silica Catalysts:

Catalyst SystemReactionInitial Yield (%)Yield after 5 Cycles (%)Reference
Amine-functionalized SiO2Knoevenagel Condensation9590Fictional Data
Polyamine-grafted AluminaMichael Addition9288Fictional Data
BHMT-analogue on SilicaAldol Reaction9893Fictional Data

This table presents hypothetical data based on typical performance of amine-functionalized solid catalysts to illustrate the concept of reusability. Specific data for this compound-supported catalysts is not available in the reviewed literature.

Design of this compound-Functionalized Nanocatalysts

The advent of nanotechnology has opened up new avenues for the design of highly efficient catalysts. Nanomaterials, with their high surface-area-to-volume ratio, offer a greater number of active sites for catalysis compared to their bulk counterparts. Functionalizing nanoparticles with catalytically active molecules like this compound can lead to the development of highly active and selective nanocatalysts.

Magnetic nanoparticles, particularly iron oxide nanoparticles (Fe3O4), have emerged as excellent supports for catalysts. Their key advantage lies in their magnetic properties, which allow for easy and efficient separation of the catalyst from the reaction medium using an external magnet. This magnetic separation is often more efficient and convenient than traditional filtration or centrifugation methods.

Synthesis of BHMT-Functionalized Nanocatalysts:

The synthesis of this compound-functionalized nanocatalysts typically involves a multi-step process:

Synthesis of the Nanoparticle Core: Iron oxide nanoparticles are commonly synthesized via co-precipitation of iron salts in a basic solution.

Coating with a Protective Layer: To enhance stability and provide a surface for further functionalization, the magnetic nanoparticles are often coated with a layer of silica (SiO2). This core-shell structure prevents the agglomeration of the nanoparticles and protects the magnetic core from oxidation.

Surface Functionalization: The silica shell is then functionalized with anchoring groups, such as (3-chloropropyl)trimethoxysilane.

Attachment of this compound: Finally, this compound is covalently attached to the functionalized surface of the nanoparticles.

Catalytic Applications and Reaction Mechanisms:

This compound-functionalized nanocatalysts can act as efficient basic catalysts for a range of organic reactions. The high density of amine groups on the nanoparticle surface can create a localized basic environment, accelerating the reaction rate.

For example, in a Knoevenagel condensation reaction, the primary or secondary amine groups of the anchored BHMT can act as a Brønsted base, abstracting a proton from the active methylene (B1212753) compound to form a carbanion. This carbanion then attacks the carbonyl group of the aldehyde or ketone, leading to the formation of the condensation product. The catalyst is then regenerated, completing the catalytic cycle.

Research Findings on Amine-Functionalized Nanocatalysts:

Studies on amine-functionalized magnetic nanoparticles have demonstrated their high catalytic activity and excellent reusability. For instance, in the Knoevenagel condensation, such catalysts have been shown to afford high yields of the desired products under mild reaction conditions. The catalyst can be recovered using a magnet and reused for several cycles with minimal loss of efficiency.

Performance of Amine-Functionalized Magnetic Nanocatalysts in Knoevenagel Condensation:

CatalystSubstratesReaction Time (min)Yield (%)Reusability (5 cycles)Reference
Fe3O4@SiO2-AmineBenzaldehyde, Malononitrile3096>90%Fictional Data
Fe3O4@SiO2-Polyamine4-Chlorobenzaldehyde, Ethyl Cyanoacetate4594>88%Fictional Data
Fe3O4@SiO2-BHMT analogueCyclohexanone, Malononitrile6092>85%Fictional Data

This table presents hypothetical data based on the performance of similar amine-functionalized magnetic nanocatalysts to illustrate their potential efficacy. Specific data for this compound-functionalized nanocatalysts is not available in the reviewed literature.

The mechanism of catalysis by these functionalized nanoparticles involves the interaction of the reactants with the amine groups on the surface. The high local concentration of catalytic sites on the nanoparticle surface can lead to enhanced reaction rates compared to homogeneous catalysts or traditional solid-supported catalysts. Furthermore, the nano-size of the catalyst minimizes diffusion limitations, allowing for efficient access of the reactants to the active sites.

Bis Hexamethylene Triamine in Polymer Science and Materials Engineering

Bis(hexamethylene)triamine (BHMT) serves as an effective cross-linking agent in the field of polymer science, where its trifunctional amine structure is utilized to create robust, three-dimensional polymer networks. nbinno.comspecialchem.com Its molecular architecture, featuring two primary and one secondary amine group connected by flexible hexamethylene chains, allows for the formation of densely cross-linked materials with enhanced properties. nbinno.com This capability is leveraged in the development of advanced materials, ranging from biobased thermosets to stabilized nanoparticles for biomedical applications.

Cross-linking Agent for Polymeric Materials

This compound is employed as a hardener or curing agent for various polymeric systems, most notably in the synthesis of epoxy resins. specialchem.cominvista.com As a trifunctional amine, it can react with epoxy groups to form a durable, cross-linked network structure, which is fundamental to the performance of thermosetting plastics. nih.govacs.org

In the pursuit of sustainable materials, BHMT has been investigated as a cross-linking agent for epoxidized plant oils, such as epoxidized linseed oil (ELO), to produce flexible, biobased thermosets. nih.govacs.org These materials offer a renewable alternative to traditional petroleum-based plastics. rsc.org The process involves curing the epoxidized oil with an amine hardener, where the amine groups of BHMT react with the epoxide rings of the oil to form the polymer network. nih.gov

Research has been conducted to compare the efficacy of this compound with other cross-linking agents, namely hexamethylene diamine (HMDA) and sebacic acid, in the curing of epoxidized linseed oil. nih.govacs.org BHMT is structurally a dimer of HMDA and acts as a trifunctional amine hardener, whereas HMDA is a difunctional amine and sebacic acid is a biobased aliphatic dicarboxylic acid. nih.govresearchgate.net

In these comparative analyses, amine-based cross-linkers like BHMT and HMDA were found to produce thermosets with superior thermomechanical properties compared to those cured with sebacic acid. nih.govacs.org While HMDA is a common commodity chemical, BHMT had not been previously described in the literature as a cross-linker for epoxidized plant oil, making this a novel application. nih.govresearchgate.net The gel content, indicating the formation of a cross-linked network, was highest in the thermosets cured with BHMT, followed by HMDA and then sebacic acid. nih.gov

The curing process of epoxidized linseed oil with amine hardeners such as this compound and Hexamethylene Diamine results in the formation of an amide network. nih.govacs.org This is confirmed through analytical techniques like Fourier transform infrared (FT-IR) spectroscopy. nih.gov The reaction between the amine functionalities of BHMT and the epoxy groups on the plant oil chains creates these cross-linked amide structures, which are responsible for the material's thermosetting properties. nih.govacs.org The development of these dynamic covalent networks is crucial for achieving materials that bridge the gap between traditional thermosets and thermoplastics. nih.gov

The choice of cross-linking agent has a significant impact on the final mechanical and thermal properties of the resulting biobased thermosets. nih.govmdpi.com Factors such as chemistry, crosslink density, and curing conditions all play a role in determining the material's performance. researchgate.net

When comparing BHMT with HMDA and sebacic acid, the amine cross-linkers yielded materials with enhanced characteristics. nih.govacs.org Thermosets cured with BHMT and HMDA exhibited superior mechanical properties, including higher tensile strength, compared to those cured with sebacic acid. nih.govacs.org Specifically, materials cured with HMDA reached a tensile strength of 3.7 MPa, while BHMT-cured thermosets achieved 2.3 MPa, both surpassing the 2.0 MPa recorded for sebacic acid-cured materials. nih.gov

Thermally, the amine-cured thermosets also showed improved stability. nih.govacs.org The glass transition temperatures (Tg), a key indicator of thermal performance, were significantly higher for samples cured with HMDA (16.0 °C) and BHMT (12.4 °C) compared to the sebacic acid sample (-1.4 °C). nih.govacs.org Furthermore, thermogravimetric analysis (TGA) indicated that thermosets cured with amine hardeners reached their point of fastest mass loss at higher temperatures (450–470 °C) than those cured with sebacic acid (385 °C), demonstrating their enhanced thermal stability. nih.govacs.org

Table 1: Comparison of Mechanical and Thermal Properties of Epoxidized Linseed Oil Thermosets

Cross-linking AgentTensile Strength (MPa)Glass Transition Temperature (Tg) (°C)
This compound (BHMT)2.3 nih.gov12.4 nih.gov
Hexamethylene Diamine (HMDA)3.7 nih.gov16.0 nih.gov
Sebacic Acid2.0 nih.gov-1.4 nih.gov

Polymer Cross-linking for Nanoparticle Stabilization

Beyond bulk materials, this compound is utilized in nanotechnology for the stabilization of nanoparticles. nih.gov A significant challenge in the application of nanoparticles, particularly in biological environments, is maintaining their colloidal stability. nih.gov Surface ligands can be replaced in buffers or biological media, leading to aggregation and loss of function. nih.gov Cross-linking the polymer shell encapsulating the nanoparticles provides a robust solution to this problem. nih.gov

An effective application of BHMT is in the stabilization of oleate-capped upconverting NaYF4 core/shell nanoparticles (UCNPs). nih.gov These nanoparticles are first transferred from a hydrophobic to an aqueous phase using an amphiphilic polymer, poly(maleic anhydride-alt-1-octadecene) (PMAO). nih.gov The PMAO intercalates with the surface oleates of the nanoparticles. nih.gov

Following the phase transfer, BHMT is used to cross-link the PMAO units. nih.gov This cross-linking strategy significantly enhances the stability of the UCNPs in a wide range of pH values and in various media, including water, physiological saline buffers, and biological growth media. nih.gov The resulting cross-linked PMAO-BHMT coated UCNPs demonstrate long-term dispersion stability, remaining stable in water for over two months and in saline buffers for weeks. nih.gov This stability is crucial for their use in applications such as biolabeling, where the nanoparticles were shown to be taken up by human prostate cancer cells. nih.gov

Enhanced Dispersion Stability in Aqueous and Biological Media

A significant application of this compound is in the stabilization of nanoparticles in aqueous and biological environments. This is often achieved by using BHMT as a cross-linking agent for amphiphilic polymer coatings on nanoparticles, such as quantum dots (QDs) and upconverting nanoparticles (UCNPs). wilhelm-lab.comunizg.hracs.orgresearchgate.net

The process typically involves coating a hydrophobic nanoparticle with an amphiphilic polymer like poly(maleic anhydride-alt-1-octadecene) (PMAO). wilhelm-lab.comacs.orgresearchgate.net The hydrophobic chains of the polymer intercalate with the native hydrophobic ligands on the nanoparticle's surface, while the hydrophilic anhydride (B1165640) groups face outwards. BHMT is then introduced to cross-link these anhydride groups. acs.orgresearchgate.net This cross-linking is crucial as it prevents the detachment of the polymer from the nanoparticle surface, which can be a problem due to the polymer's dynamic nature in solvents. acs.orgresearchgate.net

The resulting cross-linked polymer shell provides exceptional colloidal stability for the nanoparticles. Studies have shown that nanoparticles coated with a PMAO-BHMT layer exhibit excellent long-term dispersibility in water, saline buffers like phosphate-buffered saline (PBS), and across various pH conditions for periods extending over seven months. acs.orgresearchgate.netnih.gov Furthermore, this coating enhances stability in serum-supplemented growth media for over 20 days, which is critical for biological applications. acs.orgresearchgate.net The PMAO-BHMT coating also provides effective protection against the dissolution of the nanoparticle core in these media. nih.gov

Beyond nanoparticle coatings, BHMT has also been investigated as a shale inhibitor in water-based drilling fluids. researchgate.net In this application, its positively charged ammonium (B1175870) ions neutralize anions on the shale surface, while hydrogen bonds form between the amine groups and the clay. This mechanism hinders the hydration and dispersion of shale cuttings, thereby enhancing the stability of the drilling fluid. researchgate.net

Precursor for Functional Materials

This compound serves as a key precursor in the synthesis of various functional materials. cookechem.comsmolecule.comchemicalbook.com Its reactive amine groups facilitate its use as a building block for creating complex nanostructures and hybrid materials with enhanced properties.

BHMT is utilized as a precursor in the hydrothermal synthesis of zinc oxide (ZnO) outgrowths on titanium dioxide (TiO2) nanofibers. cookechem.comsmolecule.com This process is designed to create hierarchical nanostructures that can have enhanced photocatalytic activity or be used as anodes in lithium-ion batteries. smolecule.comresearchgate.net

The synthesis involves a hydrothermal technique where calcined TiO2 nanofibers are treated with an aqueous solution containing this compound and zinc nitrate (B79036) hexahydrate. researchgate.net Research indicates that BHMT coordinates with the zinc ions (Zn²⁺) to form nucleation sites on the surface of the TiO2 nanofibers, which promotes the anisotropic growth of ZnO nanostructures, often referred to as branches or outgrowths.

A typical laboratory procedure for this synthesis is detailed in the table below.

StepParameterDescription
1 Solution Preparation Two separate aqueous solutions are prepared: one with this compound and another with zinc nitrate hexahydrate.
2 Nanofiber Dispersion 10 mg of calcined TiO2 nanofibers are added to the zinc nitrate solution and stirred vigorously for 4 hours.
3 Mixing The two solutions are then thoroughly mixed together.
4 Hydrothermal Reaction The final mixture is placed in a Teflon-lined stainless steel autoclave and heated to 150°C for 1 hour. researchgate.net
5 Cooling & Collection The autoclave is allowed to cool to room temperature, and the resulting TiO2-ZnO nanostructure is collected. researchgate.net

In the surface modification of quantum dots (QDs), this compound is used as a cross-linking agent for amphiphilic polymer coatings. unizg.hrcookechem.comchemicalbook.com This application is crucial for transferring hydrophobic QDs, as typically synthesized, into the aqueous phase for biological and other applications.

The strategy involves encapsulating the QDs with an amphiphilic polymer, which has both hydrophobic segments to interact with the QD's surface ligands and hydrophilic segments to confer water solubility. unizg.hr Polymers based on a poly(maleic anhydride) backbone are commonly employed. unizg.hr BHMT, as an amine-type cross-linker, reacts with the anhydride groups of the polymer chains, creating a stable and robust hydrophilic shell around the quantum dot. unizg.hracs.orgresearchgate.net This cross-linking step is vital for the long-term stability of the coating, preventing the polymer from detaching from the QD surface. acs.orgresearchgate.net

The use of BHMT to cross-link amphiphilic polymer coatings is an effective method for enhancing the water solubility of cadmium selenide/zinc sulfide (B99878) (CdSe/ZnS) quantum dots. cookechem.comsmolecule.comchemicalbook.com The process, as described above, results in a stable, water-soluble coating where the hydrophilic carboxylic acid groups (formed after the anhydride rings react with BHMT) are oriented outwards, allowing the entire nanoparticle to be readily dispersed in water. acs.orgresearchgate.net This method provides a significant improvement over simple ligand exchange, offering greater stability in various aqueous environments. acs.orgresearchgate.net

The successful transfer of quantum dots into a stable, water-soluble form using BHMT-cross-linked polymers has significant implications for bioimaging. smolecule.com Quantum dots are valued in this field for their bright and stable fluorescence. The robust coating provides the necessary colloidal stability in biological media like cell culture fluids and saline buffers, which is a prerequisite for any in-vivo or in-vitro imaging application. acs.orgresearchgate.net

Furthermore, the PMAO-BHMT coating has been shown to have low cytotoxicity, a critical factor for biocompatibility. nih.gov The surface modification process also leaves available carboxylic acid groups on the nanoparticle surface. acs.orgresearchgate.net These groups can be further functionalized by covalently attaching targeting biomolecules such as antibodies or proteins, enabling the development of QD-based probes for specific cellular and molecular imaging targets. acs.orgresearchgate.net

Coating Agent for Amphiphilic Polymers on Quantum Dots

Polymeric Resins and Additives

This compound is widely used in the polymer industry as a component in resins and as a functional additive. smolecule.cominvista.com Its trifunctional amine structure allows it to act as a versatile cross-linker and building block in a variety of polymer systems. acs.org

It serves as a curing agent, or hardener, for epoxy resins, where it cross-links the polymer chains to create durable, thermoset materials with high strength. guidechem.comknowde.comscribd.com In polyurethane systems, it functions as a chain extender or catalyst. smolecule.cominvista.com BHMT is also incorporated into polyamide resins used in adhesives, films, and inks. invista.com

A study on flexible biobased thermosets demonstrated that BHMT can effectively cross-link epoxidized linseed oil, yielding materials with higher glass transition temperatures and improved thermal stability compared to those cured with dicarboxylic acids. acs.org As a multifunctional additive, BHMT is used to improve material performance in a range of applications. knowde.comgoogle.com

The table below summarizes key applications of BHMT in polymeric resins and as an additive.

Application AreaFunctionResulting Property/Effect
Epoxy Coatings Curing Agent / HardenerIncreases strength, durability, and chemical resistance. guidechem.comscribd.com
Polyurethanes Chain Extender / CatalystModifies polymer structure and properties. smolecule.cominvista.com
Polyamides Monomer / Resin ComponentUsed in the production of resins for adhesives, films, and inks. invista.com
Asphalt (B605645) Anti-strip AdditiveImproves the adhesion of binder to aggregate. smolecule.cominvista.com
Oil & Gas Shale Inhibitor / FlocculantPrevents shale swelling and dispersion in drilling fluids. researchgate.netknowde.com
Water Treatment Corrosion Inhibitor / Chelating AgentProtects metal surfaces and sequesters metal ions. invista.comknowde.com
Biobased Thermosets Cross-linking AgentCreates flexible thermosets from epoxidized plant oils. acs.org

Polyamide Resins for Adhesives, Films, and Inks

Polyamide resins are a critical class of polymers known for their excellent strength, durability, and resistance to heat and chemicals. The incorporation of this compound into polyamide formulations can lead to significant improvements in these properties, making them suitable for demanding applications in adhesives, films, and inks.

The trifunctional nature of BHMT allows for the creation of branched or cross-linked polyamide structures. When BHMT is reacted with diacids or their derivatives, it can form a three-dimensional polymer network. This network structure can enhance several key properties of the resulting polyamide resin:

Increased Molecular Weight and Viscosity: The branching introduced by BHMT leads to a more complex polymer architecture with a higher molecular weight and melt viscosity compared to linear polyamides synthesized from difunctional diamines.

Improved Mechanical Properties: The cross-linked network can increase the tensile strength, toughness, and abrasion resistance of the material. For instance, branched polyamides have shown a remarkable increase in tensile strength compared to linear polyamides of similar molecular weight.

Enhanced Thermal Stability: The interconnected polymer chains in a cross-linked polyamide are more resistant to thermal degradation, leading to a higher heat distortion temperature and improved performance at elevated temperatures.

Modified Adhesion Characteristics: The presence of additional amine groups in the polymer backbone can improve adhesion to various substrates through increased hydrogen bonding and other intermolecular forces.

Applications in Adhesives:

Applications in Films:

Polyamide films are widely used in packaging applications due to their excellent mechanical strength, puncture resistance, and barrier properties against gases and aromas. Incorporating BHMT to create branched or cross-linked polyamide resins can further enhance these properties. A more robust polymer network can lead to films with increased toughness and resistance to tearing and puncture, which is particularly beneficial for demanding packaging applications. The cross-linking can also reduce the permeability of the film to gases, thereby extending the shelf life of packaged goods.

Below is a representative data table illustrating the typical properties of polyamide resins used in film applications. The inclusion of a trifunctional amine like BHMT would be expected to enhance properties such as tensile strength and puncture resistance.

PropertyTypical Value for Polyamide Film ResinsUnit
Softening Point105 - 115°C
Tensile Strength33.6 - 52.6MPa
Elongation at Break114.7 - 584.5%
Puncture ResistanceExcellent-
Gas & Aroma BarrierGood-
Adhesion to SubstratesExcellent-

Applications in Inks:

In the printing industry, polyamide resins serve as binders in ink formulations, providing adhesion to the substrate and imparting desired properties such as gloss, flexibility, and resistance to abrasion and chemicals. The use of BHMT in the synthesis of these polyamide binders can lead to inks with improved performance. The resulting branched polymer structure can enhance the adhesive properties of the ink to a variety of substrates, including plastics and foils. Furthermore, the cross-linked nature of the resin can improve the durability and resistance of the printed ink film.

The following table summarizes typical properties of polyamide resins used in printing inks. The incorporation of BHMT would likely lead to resins with higher viscosity and improved adhesion.

PropertyCo-solvent Soluble Polyamide ResinAlcohol Soluble Polyamide ResinUnit
Softening Point110 ± 5115 - 125°C
Viscosity80 - 15080 - 160mPa·s at 25°C
Amine Value≤ 5≤ 5mgKOH/g
Acid Value≤ 5≤ 5mgKOH/g
AdhesionStrongExcellent-
Gel ResistanceFineSuperior-
Solvent ReleaseGood--

Applications in Wet Strength Paper Resins

Wet-strength resins are essential chemical additives used in the papermaking industry to improve the mechanical strength of paper when it is wet. One of the most effective types of wet-strength resins is the polyamide-epichlorohydrin (PAE) resin. This compound can be used as a key component in the synthesis of the polyamidoamine prepolymer, which is then reacted with epichlorohydrin (B41342) to form the final PAE resin.

The synthesis of PAE resins typically involves a two-step process:

Polyamidoamine Formation: A polyamine is reacted with a dicarboxylic acid to form a water-soluble polyamidoamine prepolymer. While diethylenetriamine (B155796) is commonly used, other polyamines, including BHMT, can be employed. The use of BHMT, with its three amine groups, can lead to a more branched polyamidoamine structure.

Reaction with Epichlorohydrin: The polyamidoamine is then reacted with epichlorohydrin. This reaction introduces reactive azetidinium groups into the polymer chain, rendering the resin cationic and thermosetting.

The resulting cationic PAE resin is added to the paper pulp slurry. Due to its positive charge, the resin is adsorbed onto the negatively charged cellulose (B213188) fibers. During the drying and curing process of papermaking, the resin undergoes cross-linking reactions, forming a robust, water-insoluble network that reinforces the fiber-fiber bonds. This network is what imparts the significant improvement in the wet strength of the paper.

The use of a trifunctional amine like BHMT in the polyamidoamine backbone can potentially lead to a higher density of reactive sites for cross-linking with epichlorohydrin. This could result in a more highly cross-linked network in the final cured paper, leading to enhanced wet-strength performance. While direct comparative studies detailing the performance of BHMT-based PAE resins against those made with other polyamines are not widely published, it is a reasonable expectation based on polymer chemistry principles that the increased functionality of BHMT would contribute positively to the wet-strength properties.

The performance of wet-strength resins is typically evaluated by measuring the wet tensile strength of the treated paper. The following table provides a conceptual comparison of the potential effects of using a trifunctional amine like BHMT versus a difunctional amine in a PAE resin formulation.

PropertyPAE Resin with Difunctional AminePAE Resin with Trifunctional Amine (e.g., BHMT)Potential Improvement
Prepolymer StructureLinearBranchedIncreased complexity
Cross-linking DensityStandardPotentially HigherEnhanced network
Wet Tensile StrengthGoodPotentially ExcellentHigher strength
Resin Retention on FiberGoodPotentially ImprovedBetter efficiency

Supramolecular Chemistry and Coordination Aspects of Bis Hexamethylene Triamine

Host-Guest Chemistry and Molecular Recognition

The ability of Bis(hexamethylene)triamine to act as a guest molecule in host-guest chemistry is a key area of its application in supramolecular chemistry. Its protonated form can interact with anionic hosts through hydrogen bonding, forming intricate supramolecular structures.

This compound has been identified as a suitable organic bifunctional guest molecule for polyoxometalate (POM) host compounds, specifically the {W36} polyoxotungstate cluster. This interaction leads to the formation of extended supramolecular architectures.

Research has shown that this compound can direct the assembly of {W36} polyoxotungstate clusters into one-dimensional (1D) chains. In this arrangement, the this compound molecule acts as a template or a linker, organizing the large, inorganic POM clusters into an ordered, chain-like structure. The formation of these chains is driven by non-covalent interactions between the protonated amine groups of the guest molecule and the oxygen-rich surface of the polyoxotungstate host. These interactions likely involve a combination of hydrogen bonding and electrostatic attractions, which are fundamental to the stability of the resulting supramolecular assembly. The flexible nature of the hexamethylene chains in this compound allows it to adopt a conformation that facilitates the bridging of adjacent {W36} clusters, leading to the propagation of the one-dimensional structure.

The creation of organic-inorganic hybrid materials by combining polyoxometalates with organic molecules like this compound opens up possibilities for the development of novel materials with tailored properties. The properties of such hybrid materials are influenced by the nature of both the inorganic and organic components. By incorporating the organic amine, it is possible to modify the electronic, optical, and catalytic properties of the polyoxometalate. For instance, the formation of 1D chains can introduce anisotropy into the material, which could be beneficial for applications in electronics or optics. Furthermore, the organic component can provide functional groups that can be further modified, allowing for the creation of multifunctional materials. The synergistic interaction between the robust, redox-active polyoxometalate framework and the versatile organic linker could lead to materials with enhanced catalytic activity, selective sensing capabilities, or unique photoluminescent properties.

A significant application of this compound in supramolecular chemistry is its potential use as a precursor for the synthesis of bis-urea molecules, which can then self-assemble to form microcapsules. This process typically occurs at the interface of an oil-in-water emulsion.

The synthesis of the bis-urea derivative of this compound would involve the reaction of its two primary amine groups with a suitable monoisocyanate. In a typical microencapsulation process, the isocyanate is dissolved in the oil phase, and the diamine (in this case, this compound) is dissolved in the aqueous phase. At the oil-water interface, the amine and isocyanate molecules react to form bis-urea molecules. These newly formed molecules, possessing multiple hydrogen bonding sites in the form of urea (B33335) groups, then self-assemble into a network that forms the shell of the microcapsule. This self-assembly is driven by the formation of strong and directional hydrogen bonds between the urea moieties of adjacent molecules, leading to a stable and robust microcapsule wall. The characteristics of the resulting microcapsules, such as their size, permeability, and mechanical strength, can be tuned by varying the reaction conditions and the specific isocyanate used.

ParameterDescription
Reactants This compound (in aqueous phase), Monoisocyanate (in oil phase)
Reaction Locus Oil-water interface of an emulsion
Product Bis-urea derivative of this compound
Driving Force for Assembly Intermolecular hydrogen bonding between urea groups
Final Structure Core-shell microcapsules

Organic Guest Molecules in Polyoxometalates

This compound as a Ligand in Coordination Chemistry

The presence of three nitrogen atoms—two primary and one secondary—makes this compound an effective ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds.

This compound can act as a multidentate ligand, capable of forming chelate complexes with a variety of metal ions. The flexibility of its hexamethylene chains allows the ligand to wrap around a metal ion and coordinate through multiple nitrogen atoms, leading to the formation of stable chelate rings. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.

Table of Representative Stability Constants (log K) for a Hexadentate N6 Polyamine Ligand with Various Metal Ions

Metal Ion log K
Mn²⁺ 8.6
Fe²⁺ 13.4
Co²⁺ 18.0
Cu²⁺ 26.2
Zn²⁺ 17.0
Cd²⁺ 13.4
Pb²⁺ 9.2
In³⁺ 15.1

Data is for the sexidentate N6 ligand, 5-(4′-amino-2′-azabutane)-5-methyl-3,7-diazanonane-1,9-diamine, and is provided for illustrative purposes to show general trends in polyamine complex stability.

The study of these metal complexes involves their synthesis and characterization by various spectroscopic methods, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their molecular structures.

Chelation and Coordination with Transition Metals

This compound functions as a versatile tridentate ligand, coordinating to transition metal centers through its three nitrogen donor atoms. The presence of two primary terminal amines and one central secondary amine allows it to form stable chelate rings with a single metal ion. This chelating ability is fundamental to the formation of various coordination complexes.

The flexibility of the two hexamethylene chains is a key feature, enabling the ligand to adopt a range of conformations to satisfy the preferred coordination geometry of different transition metals. This adaptability allows it to form complexes with metals that favor diverse coordination numbers and geometries, from tetrahedral and square planar to octahedral. The long aliphatic chains also impart specific steric and electronic effects on the metal center, influencing the reactivity and stability of the resulting complex. Research into related polyamine ligands shows that the backbone structure is crucial in designing complexes for applications such as catalysis and materials science.

Influence of this compound Structure on Complex Geometry

The specific molecular architecture of this compound significantly dictates the geometry of its transition metal complexes. The considerable length and flexibility of the C6 alkyl chains separating the nitrogen donor atoms impose distinct steric constraints and allow for conformational arrangements that influence the final structure of the coordination sphere.

Computational studies have shown that this compound preferentially adopts an extended conformation. nbinno.com This extended nature, coupled with the ability of the chains to rotate, allows the three nitrogen atoms to position themselves to accommodate the geometric demands of the metal ion. For instance, it can wrap around a metal center to facilitate a facial (fac) or meridional (mer) arrangement of the donor atoms in an octahedral complex.

The bite angles, defined by the N-M-N angles within the chelate rings, are influenced by the length of the hexamethylene spacers. These larger potential bite angles, compared to shorter-chain polyamines like diethylenetriamine (B155796), can reduce ring strain in the resulting metallacycles. This can lead to more stable complexes and can favor certain geometries over others. For example, the ligand's structure might preferentially stabilize a distorted octahedral geometry over a more constrained square pyramidal or trigonal bipyramidal geometry, depending on the specific metal ion. The interplay between the ligand's inherent conformational preferences and the electronic requirements of the metal ultimately determines the precise three-dimensional arrangement of the complex. researchgate.netnih.gov

Interactions with Anions and Formation of Salts

As a polyamine, this compound readily undergoes acid-base reactions to form polyammonium cations. noaa.govchemicalbook.com These protonated species serve as effective hosts for various anions, leading to the formation of crystalline salts stabilized by extensive hydrogen-bonding networks. The resulting structures are prime examples of supramolecular self-assembly, where the geometry and charge of both the cation and anion direct the formation of ordered, multidimensional architectures.

Ammonium (B1175870) Salts of Sulfur-Containing Oxyanions

The interaction between protonated this compound and sulfur-containing oxyanions, such as sulfate (B86663) (SO₄²⁻), has been explored through single-crystal X-ray diffraction analysis. rsc.orgepa.gov These studies reveal the formation of highly structured ammonium salts where the sulfate anions are integrated into a robust hydrogen-bonding network.

Supramolecular Design and Anion Coordination Geometry in Protonated Polyamine Matrixes

The formation of salts with this compound provides significant insights into the principles of supramolecular design and anion coordination. rsc.orgepa.gov The protonated polyamine creates a "matrix" that organizes anions in predictable patterns based on hydrogen-bonding rules. The geometry of the anion coordination is influenced by several factors, including the number and location of hydrogen-bond donors on the cation and the structure of the anion itself.

Research involving a series of aliphatic polyamines, including this compound, has systematically studied the hydrogen-bonding patterns with oxoanions like nitrate (B79036), phosphate (B84403), and sulfate. rsc.org This work has shown that specific, recurring hydrogen-bond motifs can be identified. The coordination of the anion's oxygen atoms by the N-H groups of the protonated amine follows distinct patterns, which are dependent on the covalent connectivity of the oxygen within the anion.

The long, flexible nature of the this compound cation introduces unique possibilities in supramolecular assembly. The significant distance between the protonated amine groups allows the cation to adopt folded or extended conformations to maximize hydrogen bonding interactions with the anions and any co-crystallized solvent molecules, such as water. This can lead to complex layered or channeled structures, where the anions are precisely arranged within the cationic matrix. The table below summarizes typical hydrogen bonding patterns observed in such systems.

Hydrogen Bond PatternDescriptionNumber of H-Bonds to Oxygen
Pattern A A single, non-bifurcated hydrogen bond.1
Pattern B Two distinct hydrogen bonds to the same oxygen atom.2
Pattern E Three distinct hydrogen bonds to the same oxygen atom.3

This interactive table summarizes common hydrogen bonding patterns observed in the coordination of oxoanions within protonated polyamine matrices, as described in detailed crystallographic studies. rsc.org

Theoretical and Computational Chemistry Studies of Bis Hexamethylene Triamine

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the complex interactions of Bis(hexamethylene)triamine at an atomic level. These computational approaches allow researchers to visualize and analyze molecular behavior that may be difficult to observe through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure and understanding its electronic properties, which are crucial for its reactivity and interaction with other molecules.

Computational studies have shown that this compound preferentially adopts an extended conformation in the gaseous phase. This extended structure minimizes steric hindrance between the amine groups and allows for optimal interaction with surfaces and other molecules. The structural optimization provides key geometric parameters.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) surface is another important property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atoms of the amine groups, indicating their nucleophilic character and propensity to interact with positively charged species.

Table 1: Representative Electronic Properties of a Polyamine Inhibitor from DFT Calculations

Parameter Value Significance
HOMO Energy -8.5 eV Indicates electron-donating capability
LUMO Energy 1.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 10.0 eV Reflects chemical reactivity and stability
Dipole Moment 1.2 D Measures the polarity of the molecule

Note: The values in this table are illustrative for a typical polyamine inhibitor and are intended to represent the type of data obtained from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior of this compound over time, especially in complex environments like aqueous solutions containing clay minerals.

In the context of shale inhibition, MD simulations are employed to model the interaction between this compound, water molecules, and clay surfaces, such as montmorillonite. These simulations provide a detailed view of how the inhibitor functions to prevent clay swelling and dispersion, which are major issues in drilling operations.

The simulations typically show that the protonated amine groups of this compound are attracted to the negatively charged surfaces of clay minerals through strong electrostatic interactions. The molecule can then adsorb onto the clay surface, often in a flattened or extended conformation to maximize contact. This adsorption can displace water molecules from the clay surface, thereby reducing hydration.

Furthermore, MD simulations can reveal the ability of this compound to enter the interlayer space of swelling clays (B1170129) like montmorillonite. By intercalating between the clay layers, it can replace hydrated cations and form strong interactions with the internal surfaces, effectively holding the layers together and preventing further water ingress and swelling. The flexible hexamethylene chains of the molecule can also create a hydrophobic layer on the clay surface, further repelling water.

Table 2: Illustrative Interaction Energies from MD Simulations of a Polyamine on a Clay Surface

Interaction Type Energy (kcal/mol) Description
Electrostatic -150 Strong attraction between protonated amines and negatively charged clay surface
Van der Waals -40 Weaker forces contributing to the overall adsorption
Total Interaction Energy -190 Overall strength of the inhibitor's adsorption on the clay surface

Note: These energy values are representative and serve to illustrate the outputs of MD simulations in this context.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Quantum Chemical Calculations

Quantum chemical calculations, which include DFT, provide a deeper understanding of the chemical reactivity and interaction mechanisms of molecules. These methods are essential for predicting how this compound will behave in different chemical environments.

Quantum chemical calculations can be used to predict the reactivity of this compound. By analyzing the electronic structure, such as the distribution of electron density and the energies of molecular orbitals, researchers can identify the most likely sites for chemical reactions. The nucleophilic nature of the amine groups, for instance, makes them prone to react with electrophiles.

These calculations can also elucidate potential reaction pathways. For example, in an acidic environment, the amine groups of this compound will become protonated. Quantum chemical calculations can predict the pKa values of the different amine groups, indicating the pH at which they will gain a proton. This protonation is a critical step in its function as a shale inhibitor, as it enhances the molecule's positive charge and its attraction to the negatively charged clay surfaces openpetroleumengineeringjournal.com.

Quantum chemical calculations are crucial for understanding the adsorption behavior of this compound on clay surfaces at a fundamental electronic level. These calculations can determine the adsorption energy of the molecule on a model clay surface, providing a quantitative measure of the strength of the interaction.

The inhibitive mechanism of this compound as a shale inhibitor is multifaceted, involving electrostatic interactions, hydrogen bonding, and hydrophobic effects openpetroleumengineeringjournal.com. Quantum chemical calculations can dissect these contributions. For example, the calculations can model the hydrogen bonds formed between the amine groups of the inhibitor and the oxygen atoms on the clay surface. They can also quantify the charge transfer that occurs upon adsorption.

Adsorption Behavior and Inhibitive Mechanisms

Electrostatic Interaction and Hydrogen Bonding

The molecular architecture of this compound, featuring two primary terminal amine groups and one central secondary amine group, dictates its capacity for electrostatic interactions and hydrogen bonding. nbinno.com The nitrogen atoms of the amine groups are centers of negative charge (lone pairs), making them effective hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogens can act as hydrogen bond donors.

Computational studies involving electrostatic potential calculations show regions of positive electrostatic potential centered on the nitrogen atoms, which helps predict the most likely sites for electrophilic attack. The ability of the amine groups to form strong hydrogen bonds is fundamental to many of its applications. In polymer chemistry, for instance, hydrogen bonding contributes to the adhesion and mechanical properties of materials like polyamides and epoxy resins formulated with BHMT. In aqueous systems, these interactions govern its solubility and its effectiveness as a corrosion inhibitor, where it adsorbs onto metal surfaces. Computational analyses reveal that the stability of complexes involving BHMT often arises from a combination of electrostatic forces and multiple C–H···O or N-H···O hydrogen bonding interactions. elsevierpure.com

Hydrophobic Shielding Effect

This compound is an amphiphilic molecule, possessing both hydrophilic and hydrophobic characteristics. The three amine groups are hydrophilic, readily interacting with water and other polar molecules through hydrogen bonding. In contrast, the two long hexamethylene (-CH2-)6 chains are nonpolar and hydrophobic. This dual nature is central to its function in various interfacial applications, such as in corrosion inhibitors, emulsifiers, and asphalt (B605645) anti-strip additives. smolecule.comspecialchem.com

The long alkyl chains can create a hydrophobic shielding effect. When BHMT adsorbs onto a surface, such as a metal pipeline in a corrosive aqueous environment, the hydrophilic amine groups anchor the molecule to the metal surface. The flexible hexamethylene chains can then orient themselves away from the surface, forming a tightly packed, nonpolar layer. This layer acts as a physical barrier, shielding the metal surface from contact with water and corrosive agents. Molecular dynamics simulations can model this behavior, illustrating how surfactants and amphiphilic molecules arrange themselves at interfaces to minimize energy, leading to the formation of protective films. rsc.orgulisboa.pt

Protonation of Multi-Amine Groups

The presence of three amine groups makes this compound a polybasic compound that can accept multiple protons in acidic conditions. The protonation state of BHMT is highly dependent on the pH of the surrounding medium. Computational modeling, particularly using polarizable continuum models to simulate aqueous solutions, has been used to predict the protonation sequence.

Theoretical calculations indicate a sequential protonation mechanism. The terminal primary amino groups are predicted to be protonated first, followed by the central secondary amino group as the pH decreases further. epa.gov Estimated pKa values for the conjugate acids of BHMT are approximately 9.33, 10.33, and 11.03, reflecting the distinct basicity of the three amine groups. epa.gov The protonated form of BHMT, a polycation, is crucial for its function in applications like flocculating agents and shale inhibitors, where the positive charges on the molecule interact strongly with negatively charged surfaces and particles. smolecule.com

Table 1: Summary of Theoretical and Computational Findings for this compound

Property Studied Computational Method Key Findings Reference
Molecular Conformation Density Functional Theory (DFT), Molecular Dynamics (MD) Preferentially adopts an extended conformation; flexible backbone also allows for bent and folded states. nbinno.com
Electrostatic Potential Electrostatic Potential Calculations Regions of positive electrostatic potential are centered on the nitrogen atoms, indicating sites for interaction.
Protonation Sequence Polarizable Continuum Model (PCM) Solvation Follows a sequential mechanism: primary amino groups are protonated first, followed by the secondary amino group at lower pH. epa.gov
Basicity (pKa) Estimation Methods The three amine groups have distinct estimated pKa values of 9.33, 10.33, and 11.03. epa.gov

Structure-Activity Relationship (SAR) Studies

The diverse applications of this compound are a direct consequence of its unique molecular structure. Structure-Activity Relationship (SAR) studies are essential for understanding how its specific architecture—comprising two primary amines, one secondary amine, and two flexible six-carbon linkers—translates into its observed chemical and biological activities. nbinno.comsmolecule.com

Correlation of Molecular Structure with Observed Properties and Applications

The chemical behavior and utility of BHMT can be rationalized by dissecting its structural components. nbinno.com The three amine groups provide basicity and nucleophilicity, making the molecule highly reactive in processes like epoxy curing and polyamide synthesis. nbinno.comspecialchem.com The spacing and number of these functional groups are critical; they dictate the cross-link density and, consequently, the mechanical properties of the resulting polymer networks. nbinno.com

The two hexamethylene chains confer significant conformational flexibility. This flexibility allows the molecule to act as an effective chelating agent by arranging its donor nitrogen atoms to coordinate with metal ions. In polymer applications, this flexibility facilitates better chain entanglement and network formation, leading to materials with improved strength and durability. nbinno.com

Table 2: Correlation of BHMT Structural Features with Applications

Structural Feature Resulting Property Observed Application/Effect Reference
Three Amine Groups (2 Primary, 1 Secondary) High reactivity, nucleophilicity, multiple reaction sites Curing agent for epoxy resins; monomer for polyamides; cross-linking agent. nbinno.comsmolecule.com
Flexible Hexamethylene Chains Conformational flexibility, optimal spacing of functional groups Improved mechanical properties in polymers; effective chelation of metal ions. nbinno.com
Amphiphilic Nature (Hydrophilic Amines, Hydrophobic Chains) Surface activity Corrosion inhibitor; asphalt anti-strip additive; cationic emulsifier. smolecule.comspecialchem.com
Extended Chain Length (vs. Spermidine) Altered biological interactions Inhibition of mitochondrial permeability transition without enhancing Ca2+ accumulation. nbinno.com

Rational Design of this compound-based Compounds with Enhanced Performance

An understanding of BHMT's SAR provides a foundation for the rational design of new molecules with tailored and enhanced properties. nih.gov By modifying the core structure of BHMT, researchers can develop derivatives optimized for specific applications, such as corrosion inhibition or therapeutics. nbinno.comresearchgate.net

A prime example of rational design is the development of advanced corrosion inhibitors. While BHMT itself is an effective corrosion inhibitor, its performance can be significantly enhanced by functionalizing the amine groups. For instance, attaching phosphonic acid groups to the BHMT backbone creates compounds like this compound pentakis(methylphosphonic acid) (BTPMP). In this derivative, the BHMT scaffold acts as a robust anchor and spacer, while the phosphonate (B1237965) groups provide superior chelation and surface adhesion properties, leading to a much more effective corrosion inhibitor.

In the context of therapeutic agents, the distinct biological activity of BHMT compared to natural polyamines suggests its potential as a backbone for new drugs. nbinno.com Researchers can leverage the BHMT scaffold, modifying the length of the alkyl chains or adding other functional groups to fine-tune interactions with biological targets, potentially leading to novel antibacterial agents or other therapeutics. nbinno.com The process of rational design often involves molecular modeling to predict how structural changes will affect a molecule's binding affinity and activity before undertaking chemical synthesis. nih.gov

Emerging Research Directions and Future Outlook for Bis Hexamethylene Triamine

As industrial chemistry evolves towards greater sophistication and sustainability, the versatile aliphatic amine, Bis(hexamethylene)triamine (BHMT), is at the forefront of innovative research. Its unique trifunctional nature, combining two primary and one secondary amine group, makes it a valuable building block for a new generation of high-performance and environmentally conscious materials. This article explores the emerging research directions and future outlook for BHMT, focusing on its role in nanotechnology, sustainable chemistry, and the advanced techniques used to characterize its novel applications.

Q & A

Basic: What are the recommended synthetic pathways for producing BHMT, and how do byproducts affect its purity?

BHMT is synthesized via nitrile reduction of adiponitrile, a byproduct of hexamethylenediamine production . Technical-grade BHMT (40% concentration) often contains impurities such as residual amines and lactam derivatives, which require purification via fractional distillation or recrystallization for research applications . Purity impacts reactivity in downstream syntheses; for example, impurities can reduce yields in acetylation reactions to form bis(hexamethylene) triacetamide (BHTA) .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing BHMT and its derivatives?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm primary/secondary amine groups and hexamethylene chain integrity. For example, the 1H^1H-NMR spectrum shows triplet peaks for methylene protons adjacent to NH groups (~2.6 ppm) and broad signals for NH protons (~1.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (210 nm) resolves BHMT from impurities like hexamethylenediamine .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (215.39 g/mol) and detects adducts (e.g., [M+H]+ at m/z 216) .

Advanced: How does BHMT’s bifunctional amine structure influence its reactivity in coordination chemistry and nanomaterial synthesis?

BHMT’s three amine groups act as polydentate ligands, enabling applications such as:

  • ZnO/TiO₂ Nanofibers : BHMT coordinates with Zn²⁺ to form nucleation sites on TiO₂ surfaces, promoting anisotropic ZnO growth. Optimal conditions include pH 9–11 and 60–80°C .
  • Polyoxotungstate Hosts : BHMT bridges {W36} clusters into 1D chains via hydrogen bonding and electrostatic interactions. Reaction efficiency depends on stoichiometry (BHMT:{W36} = 2:1) and solvent polarity .

Advanced: What challenges arise in using BHMT for crosslinking polymers, and how are they mitigated?

BHMT’s long aliphatic chains (six methylene groups per segment) reduce steric hindrance, enhancing crosslinking in polyamide resins. However, excessive branching can occur due to side reactions with terminal amines. Mitigation strategies include:

  • Stoichiometric Control : Limit BHMT to 5–10 mol% of total monomers.
  • Temperature Modulation : Conduct reactions at 60–70°C to favor primary amine reactivity over secondary .
  • Post-Synthetic Analysis : Use gel permeation chromatography (GPC) to monitor molecular weight distribution and crosslink density .

Advanced: How does BHMT’s structure enable selective functionalization in urea transamidation reactions?

In urea transamidation ( ), BHMT reacts with urea derivatives to form branched products like 1,1′-(azanediylbis(hexane-6,1-diyldiurea)). Key factors:

  • Reaction Efficiency : 88% conversion occurs at 80°C in DMF, driven by nucleophilic attack of secondary amines on urea carbonyl groups.
  • Product Distribution : Competing pathways yield mono- (12%) and bis-ureas (88%), resolved via column chromatography (silica gel, ethyl acetate/methanol 4:1) .

Advanced: What contradictions exist in reported applications of BHMT phosphonates as antiscalants, and how are they resolved?

BHMT phosphonate (BHMTPMPA) is cited as effective against carbonate/sulfate scales (120°C, pH 2–12) . However, conflicting data on Fe³⁺ tolerance (≤35 ppm vs. ≤65 ppm) arise from variations in:

  • Formulation : Commercial BHMTPMPA contains 43–48% active ingredient; higher Fe³⁺ thresholds correlate with lower chloride content (<8%) .
  • Water Chemistry : Hard water (>500 ppm Ca²⁺) reduces efficacy by competing with scale-forming ions .

Advanced: How does BHMT enhance nanoparticle stability in biomedical applications?

BHMT crosslinks PEG2k-PMAO coatings on NaYF₄ nanoparticles, preventing aggregation in physiological buffers (e.g., PBS). Critical parameters:

  • Molar Ratio : BHMT:PEG2k-PMAO = 1:2 ensures complete ligand stabilization.
  • pH : Neutral conditions (pH 7.4) minimize protonation of amines, preserving hydrogen bonding .

Advanced: What mechanistic insights explain BHMT’s role in peptidomimetic antibacterial agents?

BHMT’s twelve methylene groups provide hydrophobicity to peptidomimetics (e.g., compound 1 in ), enhancing membrane disruption in Gram-negative bacteria. Comparative studies with shorter-chain analogs (e.g., bis(trimethylene)triamine) show a 4-fold increase in MIC values against E. coli due to improved lipid bilayer penetration .

Data Contradictions and Resolution Strategies

Parameter Source A Source B Resolution
Purity 40% technical grade 98% (with 2% impurities) Use recrystallization for ≥95% purity.
Fe³⁺ Tolerance ≤35 ppm ≤65 ppm Correlate with chloride content.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.